Phaclofen
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[3-amino-2-(4-chlorophenyl)propyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClNO3P/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGNGLJPOGUDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CP(=O)(O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClNO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871598 | |
| Record name | P-[3-Amino-2-(4-chlorophenyl)propyl]-Phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114012-12-3 | |
| Record name | Phaclofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114012-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phaclofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114012123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-[3-Amino-2-(4-chlorophenyl)propyl]-Phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Amino-2-(4-chlorophenyl)propyl)-phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phaclofen's Mechanism of Action on GABA-B Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of phaclofen, a selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. This document delves into its binding properties, its impact on downstream signaling cascades, and the experimental methodologies used to characterize its antagonist activity.
Introduction to this compound
This compound, or (3-amino-2-(4-chlorophenyl)propyl)phosphonic acid, was the first selective antagonist discovered for the GABA-B receptor.[1] It is a phosphonic acid analogue of the potent GABA-B agonist, baclofen.[2][3] This structural similarity is key to its mechanism of action, allowing it to competitively bind to the GABA-B receptor, thereby blocking the effects of agonists like GABA and baclofen.[2][4] this compound's utility in central nervous system research is somewhat limited by its inability to cross the blood-brain barrier effectively, often requiring direct administration into the central nervous system for in vivo studies.
Pharmacological studies have demonstrated the stereoselectivity of this compound, with the (-)-(R)-phaclofen enantiomer being the pharmacologically active form that antagonizes GABA-B receptors. The (+)-(S)-phaclofen enantiomer is largely inactive.
Quantitative Analysis of this compound's Interaction with GABA-B Receptors
The antagonistic properties of this compound have been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative perspective on its binding affinity and functional potency.
Table 1: Binding Affinity of this compound for the GABA-B Receptor
| Radioligand | Tissue/Cell Line | This compound Parameter | Value (µM) | Reference |
| [3H]-(-)-baclofen | Rat cortical membranes | IC50 | 229 | |
| [3H]-(R)-baclofen | Rat cerebellar membranes | IC50 ((-)-(R)-phaclofen) | 76 ± 13 | |
| [3H]-(R)-baclofen | Rat cerebellar membranes | IC50 ((+)-(S)-phaclofen) | > 1000 |
Table 2: Functional Antagonism of this compound at GABA-B Receptors
| Agonist | Assay | Tissue/Cell Line | This compound Parameter | Value | Reference |
| (-)-Baclofen | Inhibition of forskolin-stimulated cyclic AMP accumulation | Rat cortical slices | Antagonism | Inactive at 1 mM | |
| (-)-Baclofen | Potentiation of isoprenaline-stimulated cyclic AMP accumulation | Rat cortical slices | Antagonism | Active at 1 mM | |
| Baclofen | Depression of cholinergic twitch response | Guinea pig ileum | pA2 | 5.3 | |
| Baclofen | Antagonism of baclofen-induced hyperpolarization | Rat dorsolateral septal neurons | Competitive Antagonist | Demonstrated |
Molecular Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of GABA and other agonists to the orthosteric binding site on the GABA-B1 subunit of the heterodimeric GABA-B receptor. This binding prevents the conformational change necessary for receptor activation and subsequent G-protein coupling.
GABA-B Receptor Signaling Cascade
GABA-B receptors are metabotropic receptors that couple to pertussis toxin-sensitive Gi/o proteins. Upon agonist binding, the activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors. This compound, by preventing this initial activation step, blocks these downstream signaling events.
The primary downstream signaling pathways affected by GABA-B receptor activation, and consequently inhibited by this compound, include:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK (or Kir3) channels, causing an efflux of K+ ions and leading to hyperpolarization of the neuronal membrane.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also directly interacts with and inhibits high-voltage-activated Ca2+ channels (N-type and P/Q-type), which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals.
Below is a diagram illustrating the canonical GABA-B receptor signaling pathway and the point of intervention by this compound.
Caption: GABA-B receptor signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the binding affinity (IC50) of this compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Tissue Preparation: Rat cortical or cerebellar membranes.
-
Radioligand: [3H]-(-)-baclofen or another suitable high-affinity GABA-B receptor radioligand.
-
Test Compound: this compound (and its enantiomers if desired).
-
Non-specific Binding Control: A high concentration of a non-labeled GABA-B agonist (e.g., 1 mM GABA or (-)-baclofen).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl2.
-
Wash Buffer: Ice-cold assay buffer.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter, glass fiber filters (GF/B or GF/C).
Procedure:
-
Membrane Preparation:
-
Homogenize dissected brain tissue in 10-20 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding), non-specific binding control, or varying concentrations of this compound.
-
50 µL of radioligand at a final concentration near its Kd value.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol outlines a method to assess the functional antagonism of this compound by measuring its ability to counteract the baclofen-mediated inhibition of adenylyl cyclase activity.
Materials:
-
Tissue Preparation: Rat cortical slices (300-400 µm thick).
-
Agonist: (-)-Baclofen.
-
Antagonist: this compound.
-
Stimulant: Forskolin (an adenylyl cyclase activator).
-
Incubation Buffer: Artificial cerebrospinal fluid (aCSF) or Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2.
-
Lysis Buffer: e.g., 0.1 M HCl or a buffer containing a phosphodiesterase inhibitor like IBMX.
-
cAMP Assay Kit: A commercially available kit (e.g., ELISA, HTRF, or radioimmunoassay).
-
Equipment: Tissue slicer, water bath, 96-well plates, plate reader (specific to the cAMP kit).
Procedure:
-
Tissue Preparation:
-
Prepare cortical slices using a tissue slicer in ice-cold incubation buffer.
-
Allow the slices to recover in gassed buffer at room temperature for at least 60 minutes.
-
-
Assay Protocol:
-
Pre-incubate the slices with this compound at various concentrations (or vehicle control) for 15-30 minutes.
-
Add the agonist, (-)-baclofen, at a concentration that produces a submaximal response (e.g., EC80) and incubate for a further 10-15 minutes.
-
Stimulate adenylyl cyclase by adding forskolin (e.g., 1-10 µM) and incubate for an additional 10-15 minutes.
-
-
Termination and Lysis:
-
Terminate the reaction by removing the incubation buffer and adding ice-cold lysis buffer.
-
Homogenize or sonicate the slices to release intracellular cAMP.
-
Centrifuge the lysate to pellet cellular debris.
-
-
cAMP Quantification:
-
Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cAMP levels to the protein content of each sample.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Analyze the data to determine the ability of this compound to reverse the baclofen-induced inhibition of forskolin-stimulated cAMP accumulation. A Schild analysis can be performed to determine the pA2 value, a measure of antagonist potency.
-
Conclusion
This compound serves as a foundational tool in the pharmacological dissection of GABA-B receptor function. As a competitive antagonist, its mechanism of action is centered on blocking the orthosteric binding site of the GABA-B1 receptor subunit, thereby preventing the conformational changes required for Gi/o protein activation. This antagonism effectively inhibits the downstream signaling cascades, including the modulation of adenylyl cyclase and the activity of GIRK and voltage-gated calcium channels. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the nuanced roles of the GABA-B receptor system in health and disease. While newer, more potent, and brain-penetrant antagonists have since been developed, the study of this compound remains crucial for understanding the fundamental principles of GABA-B receptor pharmacology.
References
- 1. Analysis of G-protein-activated inward rectifying K(+) (GIRK) channel currents upon GABAB receptor activation in rat supraoptic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of antagonism by this compound of baclofen induced hyperpolarizations and synaptically mediated late hyperpolarizing potentials recorded intracellularly from rat dorsolateral septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CGP 55845: A Selective GABAB Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CGP 55845, a potent and selective antagonist of the γ-aminobutyric acid type B (GABAB) receptor. This document details its pharmacological properties, the signaling pathways it modulates, and detailed protocols for its experimental characterization.
Core Compound: CGP 55845
CGP 55845 is a highly selective and potent competitive antagonist of the GABAB receptor, making it an invaluable tool for studying the physiological and pathological roles of the GABAB system. Its ability to cross the blood-brain barrier allows for both in vitro and in vivo investigations.
Data Presentation: Pharmacological Profile of CGP 55845
The following tables summarize the key quantitative data for CGP 55845, providing a clear comparison of its binding affinity, potency, and effects on neurotransmitter release.
| Parameter | Value | Species/Tissue | Assay Type | Reference(s) |
| IC50 | 5 nM | - | Agonist Binding Prevention | [1][2][3][4] |
| 6 nM | - | - | [5] | |
| 130 nM | - | Isoproterenol Assay (vs. Baclofen) | ||
| Ki | 4.5 nM | - | - | |
| pKi | 8.35 | - | [3H]CGP 27492 Binding | |
| pEC50 | 8.08 | - | Inhibition of GABA Release | |
| 7.85 | - | Inhibition of Glutamate Release | ||
| EC50 | 8.3 nM | Rat Cerebral Cortex Slices | Increased GABA Release (in absence of agonist) | |
| 25 nM | Rat Cerebral Cortex Slices | Increased GABA Release (in presence of (-)-baclofen) | ||
| 14 nM | Rat Cerebral Cortex Slices | Increased Glutamate Release (in presence of (-)-baclofen) |
Signaling Pathways and Mechanism of Action
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system. They are obligate heterodimers, composed of GABAB1 and GABAB2 subunits. Upon activation by an agonist like GABA or baclofen, the receptor couples to Gi/o proteins. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. CGP 55845, as a competitive antagonist, binds to the GABAB receptor, preventing agonist-induced activation and the subsequent signaling cascade.
The primary signaling pathways modulated by GABAB receptor activation, and thus inhibited by CGP 55845, include:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux and hyperpolarization of the postsynaptic neuron, resulting in an inhibitory postsynaptic potential (IPSP).
-
Inhibition of voltage-gated calcium channels (VGCCs): This presynaptic effect reduces calcium influx, thereby decreasing the release of neurotransmitters such as GABA and glutamate.
-
dot
Caption: GABAB Receptor Signaling Pathway and Antagonism by CGP 55845.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of CGP 55845 are provided below.
Protocol 1: Radioligand Binding Assay for GABAB Receptor Antagonists
This protocol is adapted from standard procedures for GPCR radioligand binding assays.
1. Membrane Preparation: a. Homogenize rat brain tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay: a. In a 96-well plate, add the following to each well in triplicate:
- Total Binding: Membrane preparation, radioligand (e.g., [3H]CGP 54626 at a concentration near its Kd), and assay buffer.
- Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled GABAB ligand (e.g., 1 mM GABA) to saturate the receptors.
- Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test antagonist (CGP 55845). b. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Counting: a. Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. For competition assays, plot the percentage of specific binding against the logarithm of the antagonist concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
Caption: Experimental Workflow for Radioligand Binding Assay.
Protocol 2: Functional [35S]GTPγS Binding Assay for GABAB Receptor Antagonists
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. For antagonists, the assay measures the inhibition of agonist-stimulated [35S]GTPγS binding.
1. Membrane Preparation: a. Prepare cell membranes expressing GABAB receptors as described in Protocol 1.
2. Assay Setup: a. In a 96-well plate, add the following components in order:
- Assay buffer (containing MgCl2 and GDP).
- Varying concentrations of the antagonist (CGP 55845) or vehicle.
- A fixed concentration of a GABAB agonist (e.g., GABA or baclofen) at its EC80-EC90 concentration.
- Membrane preparation. b. Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind. c. Initiate the reaction by adding [35S]GTPγS.
3. Incubation: a. Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.
4. Termination and Detection: a. Terminate the reaction by rapid filtration through glass fiber filters. b. Wash the filters with ice-cold buffer. c. Quantify the bound [35S]GTPγS using a liquid scintillation counter.
5. Data Analysis: a. Determine the agonist-stimulated binding by subtracting the basal binding (in the absence of agonist) from the total binding in the presence of the agonist. b. Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the antagonist concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: cAMP Accumulation Assay for GABAB Receptor Antagonists
This assay measures the ability of a GABAB receptor antagonist to block the agonist-induced inhibition of adenylyl cyclase activity.
1. Cell Culture and Treatment: a. Culture cells stably expressing GABAB receptors (e.g., CHO or HEK293 cells) in appropriate media. b. On the day of the assay, pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add varying concentrations of the antagonist (CGP 55845) to the cells and incubate for a short period. d. Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) and a fixed concentration of a GABAB agonist (e.g., GABA or baclofen).
2. Incubation: a. Incubate the cells at 37°C for a defined time (e.g., 15-30 minutes).
3. Cell Lysis and cAMP Measurement: a. Lyse the cells to release intracellular cAMP. b. Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
4. Data Analysis: a. Plot the cAMP concentration against the logarithm of the antagonist concentration. b. Fit the data to a dose-response curve to determine the IC50 of the antagonist in reversing the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
dot
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of intracerebroventricular injection of GABA receptors antagonists on morphine-induced changes in GABA and GLU transmission within the mPFC: an in vivo microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of Challenging G Protein-Coupled Receptors for Structure Determination and Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Phaclofen: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phaclofen, a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), is a selective antagonist of the GABAB receptor. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and its mechanism of action as a tool for studying GABAB receptor pharmacology. This guide includes a summary of key quantitative data, detailed experimental protocols derived from published literature, and visualizations of relevant signaling pathways and experimental workflows to facilitate its use in a research and drug development context.
Chemical Structure and Properties
This compound, with the IUPAC name [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid, is a phosphonic acid derivative of baclofen.[1][2][3] Its chemical structure is characterized by a chlorophenyl ring attached to a propylphosphonic acid backbone with an amino group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid[1][2] |
| SMILES | C1=CC(=CC=C1C(CN)CP(=O)(O)O)Cl |
| CAS Number | 114012-12-3 |
| Molecular Formula | C9H13ClNO3P |
| InChI Key | VSGNGLJPOGUDON-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 249.63 g/mol |
| XLogP3-AA | -2.4 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 93.36 Ų |
| Solubility | Soluble in 0.1 M HCl (13.3 mg/mL), methanol (19.3 mg/mL), and 1eq. NaOH (up to 25 mM). Insoluble in DMSO. |
| Appearance | White solid |
Pharmacological Profile: GATB Receptor Antagonism
This compound is a selective antagonist of the GABAB receptor, a metabotropic G-protein coupled receptor (GPCR) for GABA, the primary inhibitory neurotransmitter in the central nervous system. Unlike the ionotropic GABAA receptors, GABAB receptors mediate slow and prolonged inhibitory signals.
Mechanism of Action
GABAB receptors are heterodimers composed of GABAB1 and GABAB2 subunits. Ligand binding occurs on the GABAB1 subunit, while the GABAB2 subunit is responsible for G-protein coupling. These receptors are coupled to inhibitory G-proteins (Gi/o).
Upon activation by an agonist like baclofen, the Gi/o protein is activated, leading to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the postsynaptic membrane.
-
Inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx at the presynaptic terminal, thereby decreasing neurotransmitter release.
-
This compound exerts its antagonistic effect by competitively binding to the GABAB receptor, thereby preventing the binding of GABA or other agonists and blocking the initiation of these downstream signaling events. It is important to note that this compound's utility in vivo can be limited by its inability to cross the blood-brain barrier.
GATB Receptor Signaling Pathway
The following diagram illustrates the canonical GABAB receptor signaling pathway and the point of intervention for this compound.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound, based on methodologies described in the scientific literature. Researchers should optimize these protocols for their specific experimental conditions.
Radioligand Binding Assay for GATB Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAB receptor using a radiolabeled antagonist.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled GABAB receptor antagonist (e.g., [3H]-CGP54626), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, include a high concentration of a non-radiolabeled agonist (e.g., GABA or baclofen).
-
Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Assay Termination and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to reduce non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation. The IC50 for (-)-(R)-Phaclofen in inhibiting [3H]-(R)-baclofen binding to rat cerebellar membranes has been reported as 76 +/- 13 µM.
-
Electrophysiological Recording of GATB Receptor Activity
This protocol outlines a method for assessing the antagonistic effect of this compound on GABAB receptor-mediated currents in neurons using whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell/Slice Preparation:
-
Prepare acute brain slices or cultured neurons expressing GABAB receptors.
-
Maintain the preparation in artificial cerebrospinal fluid (aCSF) continuously bubbled with carbogen (95% O2, 5% CO2).
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record membrane currents or potentials in voltage-clamp or current-clamp mode, respectively.
-
To isolate GABAB receptor-mediated currents, it may be necessary to block other synaptic inputs (e.g., GABAA and glutamate receptors) with appropriate antagonists.
-
-
Drug Application:
-
Obtain a baseline recording of neuronal activity.
-
Apply a GABAB receptor agonist (e.g., baclofen) to the bath to elicit a response (e.g., an outward potassium current).
-
After washing out the agonist, co-apply the agonist with this compound to observe the antagonistic effect.
-
Wash out all drugs to allow for recovery of the baseline activity.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-induced current or the change in membrane potential in the absence and presence of this compound.
-
Quantify the degree of antagonism by this compound. For instance, (-)-(R)-Phaclofen at 200 µM has been shown to be equipotent with (RS)-phaclofen at 400 µM in antagonizing the action of baclofen in rat cerebral cortical slices.
-
Conclusion
This compound remains a valuable pharmacological tool for the study of GABAB receptor function. Its well-defined chemical structure and selective antagonist activity allow for the specific interrogation of GABAB receptor-mediated signaling pathways in a variety of experimental preparations. This guide provides a foundational resource for researchers and drug development professionals, offering key data and methodological insights to facilitate the effective use of this compound in neuroscience and related fields. While newer, more potent GABAB receptor antagonists have been developed, this compound's historical significance and continued use in specific applications underscore its importance in the field.
References
Phaclofen: A Technical Guide to its Function as a Peripheral and Central GABAergic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phaclofen, a phosphonic analogue of the prototypical GABAB receptor agonist baclofen, stands as a foundational tool in the pharmacological dissection of the GABAB receptor system. This document provides an in-depth technical overview of this compound's antagonist properties at both peripheral and central GABAB receptors. It details the quantitative aspects of its interaction with these receptors, outlines the experimental protocols utilized to characterize its activity, and illustrates the key signaling pathways and experimental workflows through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting this system.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through ionotropic GABAA and metabotropic GABAB receptors. Baclofen, a chlorophenyl derivative of GABA, is a selective agonist for GABAB receptors and is clinically utilized for the management of spasticity. The development of selective antagonists has been crucial for elucidating the physiological and pathophysiological roles of GABAB receptors. This compound was the first selective GABAB receptor antagonist to be discovered, paving the way for a deeper understanding of this receptor system.[1] Although its utility is somewhat limited by its poor ability to cross the blood-brain barrier, it remains an invaluable experimental tool.[1] This guide will explore the chemical properties, mechanism of action, and experimental characterization of this compound as a competitive antagonist of baclofen's effects in both peripheral and central nervous systems.
Chemical and Physical Properties
This compound, with the IUPAC name [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid, is a structural analogue of baclofen where the carboxylic acid group is replaced by a phosphonic acid group.[1][2] This modification is critical for its antagonist activity.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃ClNO₃P | [2] |
| Molecular Weight | 249.63 g/mol | |
| CAS Number | 114012-12-3 | |
| Stereochemistry | The antagonist activity resides primarily in the (-)-(R)-enantiomer. |
Mechanism of Action: Competitive Antagonism at GABAB Receptors
This compound exerts its effects by competitively blocking the binding of GABA and GABAB agonists like baclofen to the GABAB receptor. GABAB receptors are G-protein coupled receptors (GPCRs) that heterodimerize from GABAB1 and GABAB2 subunits. Ligand binding to the Venus flytrap domain of the GABAB1 subunit initiates a conformational change that activates the associated G-protein (typically Gi/Go). This activation leads to downstream signaling events, including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (K⁺) channels, and inhibition of voltage-gated calcium (Ca²⁺) channels. This compound, by occupying the agonist binding site without activating the receptor, prevents these downstream effects.
Signaling Pathway
The following diagram illustrates the canonical GABAB receptor signaling pathway and the inhibitory action of this compound.
Caption: GABAB receptor signaling and this compound's mechanism of action.
Quantitative Data
The antagonist potency of this compound has been quantified in various experimental systems. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity
| Preparation | Radioligand | This compound IC₅₀ (µM) | Reference |
| Rat Cortical Membranes | [³H]-(-)-Baclofen | 229 | |
| Rat Cerebellar Membranes | [³H]-(R)-Baclofen | 76 ± 13 (for (-)-(R)-Phaclofen) | |
| Bovine Cerebral Cortex Synaptic Membranes | --INVALID-LINK---Baclofen | ~100 (concentration for 50% displacement) |
Table 2: Functional Antagonism of Baclofen's Effects
| Experimental System | Baclofen-Induced Effect | This compound Concentration | Effect of this compound | Reference |
| Guinea Pig Ileum | Depression of cholinergic twitch response | - | Reversible antagonism | |
| Cat Spinal Interneurons | Presynaptic reduction of monosynaptic excitation | Microelectrophoretic application | Reversible blockade | |
| Rat Cortical Slices | Potentiation of isoprenaline-stimulated cAMP accumulation | 1 mM | Antagonized the effect of 10 µM (-)-baclofen | |
| Rat Spinal Cord (in vivo) | Depression of H-reflexes | 1-100 nmol (intrathecal) | Dose-dependent antagonism of 2 nmol baclofen | |
| Rat Cerebral Cortical Slices | Inhibition of K⁺-evoked GABA release | 500 µM | Antagonized the effect of (-)-baclofen (IC₅₀ ≈ 5.2 µM) |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. This section provides an overview of the key experimental protocols used to characterize this compound.
GABAB Receptor Binding Assay
This assay quantifies the affinity of this compound for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a radiolabeled agonist at the GABAB receptor.
Materials:
-
Rat cortical or cerebellar tissue
-
Homogenization buffer (e.g., Tris-HCl)
-
Radioligand (e.g., [³H]-(-)-Baclofen)
-
This compound solutions of varying concentrations
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The pellet is washed multiple times to remove endogenous GABA.
-
Binding Reaction: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ value is determined by non-linear regression analysis.
Caption: Workflow for a GABAB receptor binding assay.
Electrophysiological Recording in Brain Slices
This technique is used to measure the effects of this compound on the electrical activity of neurons in response to baclofen.
Objective: To assess the ability of this compound to antagonize baclofen-induced changes in neuronal membrane potential and synaptic transmission.
Materials:
-
Rodent brain
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue chopper
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Baclofen and this compound solutions
Procedure:
-
Slice Preparation: Rapidly dissect the brain in ice-cold, oxygenated aCSF. Cut thin slices (e.g., 300-400 µm) of the desired brain region (e.g., hippocampus, cortex, spinal cord) using a vibratome.
-
Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Obtain intracellular or whole-cell patch-clamp recordings from individual neurons.
-
Drug Application: Apply baclofen to the slice via the perfusion system and record the resulting change in membrane potential or synaptic currents.
-
Antagonism: Co-apply this compound with baclofen or pre-incubate the slice with this compound before baclofen application to observe the antagonism of the baclofen-induced effects.
-
Data Analysis: Analyze the recorded electrophysiological data to quantify the effects of the drugs on neuronal activity.
References
- 1. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baclofen and this compound modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina - PMC [pmc.ncbi.nlm.nih.gov]
Physiological effects of Phaclofen in the central nervous system
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physiological effects of Phaclofen within the central nervous system (CNS). This compound, a selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, has been a critical pharmacological tool for elucidating the role of GABA-B mediated inhibition in a myriad of neuronal processes. This document details its mechanism of action, summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows.
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, exerting its effects through both ionotropic GABA-A and metabotropic GABA-B receptors.[1] GABA-B receptors, which are G-protein coupled receptors (GPCRs), mediate slow and prolonged inhibitory signals that are crucial for modulating neuronal excitability and synaptic transmission.[2][3] this compound, as the first selective GABA-B receptor antagonist to be discovered, has been instrumental in dissecting the physiological functions of these receptors.[3] Despite its relatively low potency and inability to cross the blood-brain barrier, its utility in in-vitro and direct CNS administration studies remains significant.[3] This guide aims to consolidate the current understanding of this compound's actions in the CNS to support ongoing research and drug development efforts.
Mechanism of Action
This compound functions as a competitive antagonist at the GABA-B receptor. It selectively binds to the receptor, thereby preventing the endogenous ligand, GABA, and exogenous agonists like baclofen from activating it. The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Agonist binding to the GABA-B1 subunit induces a conformational change that activates the associated G-protein (typically Gi/o). This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which in turn modulate downstream effectors. This compound, by blocking the initial agonist binding, prevents these downstream signaling events.
Signaling Pathway
The antagonism of the GABA-B receptor by this compound inhibits the following key signaling cascades:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound prevents this reduction, thereby maintaining cAMP levels.
-
Modulation of Ion Channels: The Gβγ subunit directly modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane. It also inhibits voltage-gated calcium channels (VGCCs), primarily N-type (CaV2.2) and P/Q-type (CaV2.1), which reduces calcium influx and subsequently decreases neurotransmitter release from the presynaptic terminal. This compound's antagonism blocks these effects, leading to increased neuronal excitability and neurotransmitter release.
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound in the central nervous system.
Table 1: Receptor Binding and Antagonist Potency
| Parameter | Value | Species | Preparation | Reference |
| IC50 (vs [3H]-(-)-baclofen) | 229 µM | Rat | Cortical membranes | |
| pIC50 (vs GABA-induced Ca2+ increase) | < 4 | Human (recombinant) | CHO cells | |
| Antagonism of Baclofen (spinal reflexes) | Dose-dependent (1-100 nmol, i.th.) | Rat | In vivo | |
| Antagonism of Baclofen (food intake) | 40 nmol (ICV) blocked 5.0 nmol baclofen | Rat | In vivo |
Table 2: Effects on Neurotransmitter Release
| Neurotransmitter | Effect of this compound | Brain Region | Preparation | Concentration | Reference |
| GABA | Increased spontaneous release | Cerebral Cortex | Slices | 500 µM | |
| Glutamate | No effect on morphine-induced decrease | Medial Prefrontal Cortex | In vivo microdialysis | 100 nmol (ICV) | |
| GABA | No effect on morphine-induced increase | Medial Prefrontal Cortex | In vivo microdialysis | 100 nmol (ICV) |
Table 3: Electrophysiological Effects
| Parameter | Effect of this compound | Brain Region | Preparation | Concentration | Reference |
| Long-Term Potentiation (LTP) | Facilitated induction | Hippocampus (CA1) | Slices | 1 mM | |
| Visually Evoked Responses (VER) | Antagonized baclofen-induced suppression | Striate Cortex | In vivo (cat) | Not specified | |
| Spinal Reflexes | No intrinsic effect | Spinal Cord | In vivo (rat) | 100 nmol (i.th.) |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound are provided below.
Intracerebroventricular (ICV) Injection in Rats
This protocol describes the direct administration of this compound into the cerebral ventricles of rats to study its central effects.
Materials:
-
This compound solution (e.g., 100 nmol in 5 µl of artificial cerebrospinal fluid)
-
Anesthetic (e.g., chloral hydrate, 350 mg/kg, IP)
-
Stereotaxic apparatus
-
Hamilton microsyringe (50 µl)
-
Cannula and tubing
-
Surgical instruments
Procedure:
-
Anesthetize the rat with chloral hydrate and mount it in a stereotaxic frame.
-
Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates (e.g., 0.9 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.6 mm ventral from the skull surface for juvenile rats).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect a Hamilton microsyringe containing the this compound solution to an injection cannula via tubing.
-
Gently insert the injection cannula into the guide cannula.
-
Infuse the this compound solution slowly over a period of 5 minutes.
-
Leave the injection cannula in place for an additional 3 minutes to prevent backflow.
-
Withdraw the cannula and proceed with the behavioral or neurochemical assessment.
Preparation of Rat Cortical Slices for Neurotransmitter Release Studies
This protocol outlines the procedure for preparing acute brain slices to study the effects of this compound on neurotransmitter release in vitro.
Materials:
-
Rat
-
Dissection tools
-
Vibratome or tissue chopper
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold artificial cerebrospinal fluid (aCSF) (e.g., NMDG-HEPES aCSF for slicing)
-
Incubation chamber with aCSF at 32-34°C
Procedure:
-
Deeply anesthetize the rat and rapidly decapitate it.
-
Quickly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Mount the brain on the vibratome stage.
-
Cut coronal or sagittal slices of the desired thickness (e.g., 300-400 µm).
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C.
-
Allow the slices to recover for at least 1 hour before starting the experiment.
-
For neurotransmitter release studies, slices can be superfused with aCSF containing this compound, and the superfusate can be collected for analysis by techniques such as high-performance liquid chromatography (HPLC).
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol details the method for recording synaptic currents and potentials from individual neurons in brain slices to assess the impact of this compound on neuronal excitability.
Materials:
-
Prepared brain slices
-
Recording chamber on a microscope stage
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (4-8 MΩ resistance)
-
Intracellular and extracellular recording solutions
-
This compound solution
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF.
-
Visualize a neuron using infrared differential interference contrast (IR-DIC) microscopy.
-
Fill a glass micropipette with intracellular solution and mount it on the micromanipulator.
-
Approach the selected neuron with the micropipette and apply positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached mode).
-
Apply a brief pulse of strong suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., postsynaptic potentials or currents).
-
Bath-apply this compound at the desired concentration and record the changes in synaptic activity.
Conclusion
This compound remains a valuable pharmacological agent for investigating the physiological roles of GABA-B receptors in the central nervous system. Its ability to selectively antagonize these receptors has provided critical insights into their involvement in modulating neuronal excitability, synaptic plasticity, and neurotransmitter release. While newer, more potent, and brain-penetrant GABA-B antagonists have been developed, the foundational knowledge gained from studies utilizing this compound is undeniable. This technical guide serves as a resource for researchers to build upon this knowledge, providing a consolidated reference for its mechanism of action, quantitative effects, and the experimental methodologies employed in its study. Future research may continue to leverage this compound in specific in-vitro and ex-vivo paradigms to further unravel the complexities of GABA-B receptor function in both health and disease.
References
- 1. This compound antagonizes the depressant effect of baclofen on spinal reflex transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Imperative: A Technical Guide to Phaclofen's Interaction with the GABA-B Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of stereochemistry in the antagonistic activity of phaclofen at the γ-aminobutyric acid type B (GABA-B) receptor. We delve into the nuanced binding affinities of its enantiomers, the downstream signaling consequences of receptor modulation, and provide detailed experimental protocols for the study of this interaction.
Introduction: The Significance of Stereoisomerism in this compound's Pharmacology
This compound, a phosphonic analogue of the GABA-B agonist baclofen, serves as a selective antagonist for this critical inhibitory G-protein coupled receptor (GPCR) in the central nervous system. The therapeutic and research applications of this compound are intrinsically linked to its stereochemical configuration. The chiral center in this compound gives rise to two enantiomers, (R)- and (S)-phaclofen, which exhibit profoundly different pharmacological activities. This guide will illuminate the structural basis for this stereoselectivity and its implications for receptor binding and function.
Stereochemistry and Receptor Binding Affinity
The antagonistic properties of this compound at the GABA-B receptor are almost exclusively attributed to the (-)-(R)-enantiomer. The (+)-(S)-enantiomer is largely considered inactive. This stereoselectivity is a direct consequence of the three-dimensional arrangement of the molecule and its interaction with the orthosteric binding site on the GABA-B1 subunit of the heterodimeric GABA-B receptor. X-ray crystallography studies have confirmed the absolute stereochemistry of the active (-)-(R)-phaclofen.[1]
The binding affinity of this compound enantiomers is quantified through competitive binding assays, typically employing a radiolabeled GABA-B agonist such as [³H]-(R)-baclofen or [³H]-GABA. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) values provide a quantitative measure of binding affinity.
Quantitative Binding Data
| Compound | Radioligand | Tissue/System | IC50 (µM) | Reference |
| (-)-(R)-Phaclofen | [³H]-(R)-Baclofen | Rat cerebellar membranes | 76 ± 13 | [1] |
| (+)-(S)-Phaclofen | [³H]-(R)-Baclofen | Rat cerebellar membranes | > 1000 | [1] |
| (RS)-Phaclofen | [³H]-(-)-Baclofen | Rat cortical membranes | 229 | [2][3] |
GABA-B Receptor Signaling Pathways
The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Ligand binding occurs at the extracellular Venus flytrap domain of the GABA-B1 subunit. Upon antagonist binding, such as with (R)-phaclofen, the conformational change required for receptor activation is prevented. In its active state, the GABA-B receptor couples to inhibitory Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of downstream effectors.
The primary signaling cascades affected by GABA-B receptor activation are:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of K+ ions and hyperpolarization of the cell membrane.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also directly inhibit the opening of presynaptic N-type and P/Q-type calcium channels, leading to a reduction in neurotransmitter release.
More complex signaling pathways involving phospholipase C (PLC) and the transactivation of receptor tyrosine kinases have also been reported.
GABA-B Receptor Signaling Pathway Diagram
References
- 1. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Phaclofen's Central Nervous System Access: A Technical Examination of Blood-Brain Barrier Permeability Limitations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phaclofen, a selective antagonist of the GABAB receptor, holds significant potential for investigating the physiological roles of this receptor in both central and peripheral nervous systems. However, its utility in central nervous system (CNS) research following systemic administration is profoundly limited by its poor permeability across the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the factors contributing to this compound's restricted brain access, supported by its physicochemical properties. Furthermore, this document outlines the GABAB receptor signaling pathway, illustrates a general experimental workflow for assessing BBB permeability, and details a relevant experimental protocol.
Introduction: this compound and the GABAB Receptor
This compound, or (3-amino-2-(4-chlorophenyl)propyl)phosphonic acid, was the first selective antagonist discovered for the GABAB receptor.[1] As a competitive antagonist, it blocks the action of the endogenous ligand, gamma-aminobutyric acid (GABA), at the GABAB receptor, thereby inhibiting its downstream signaling cascades.[2][3] These receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission throughout the CNS.[4][5] Their activation is involved in a wide range of physiological processes, making them a key target for therapeutic intervention in various neurological and psychiatric disorders. Despite its utility as a pharmacological tool in vitro and for peripheral applications, the therapeutic and research potential of systemically administered this compound for CNS targets is largely unrealized due to its inefficient transport across the BBB.
Physicochemical Properties and Blood-Brain Barrier Permeability
The ability of a molecule to cross the blood-brain barrier via passive diffusion is largely governed by its physicochemical properties. Key parameters include molecular weight, lipophilicity (logP), and polar surface area (PSA).
| Property | Value | Implication for BBB Permeability |
| Molecular Weight | 249.63 g/mol | Within a generally acceptable range for BBB penetration. |
| XlogP3 | -2.4 | Indicates high hydrophilicity and very low lipophilicity, which is a major impediment to crossing the lipid-rich BBB. |
| Topological Polar Surface Area (TPSA) | 83.6 Ų | Within a range that can allow for BBB penetration, though lower values are generally preferred. |
| Hydrogen Bond Donors | 3 | Contribute to higher polarity and reduced BBB permeability. |
| Hydrogen Bond Acceptors | 4 | Contribute to higher polarity and reduced BBB permeability. |
Data sourced from PubChem CID 1641.
The most critical factor limiting this compound's BBB permeability is its very low lipophilicity, as indicated by the negative XlogP3 value. The phosphonic acid group contributes significantly to the molecule's polarity and high TPSA, further hindering its ability to passively diffuse across the endothelial cells of the BBB. While its molecular weight is not prohibitive, the hydrophilic nature of this compound is the primary determinant of its poor CNS penetration.
GABAB Receptor Signaling Pathway
Understanding the mechanism of action of this compound requires a clear picture of the GABAB receptor signaling cascade it antagonizes. Upon activation by GABA, the heterodimeric GABAB receptor (composed of GABAB1 and GABAB2 subunits) initiates a signaling cascade through its coupling to inhibitory G-proteins (Gαi/o).
Caption: GABA_B receptor signaling cascade.
Activation of the GABAB receptor leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly inhibits presynaptic voltage-gated calcium channels, reducing neurotransmitter release, and activates postsynaptic G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and neuronal inhibition. This compound, by binding to the GABAB1 subunit, prevents these conformational changes and subsequent downstream signaling. Recent studies have also shown that GABAB receptor activation can transactivate the IGF-1 receptor, leading to the activation of the PI3K/Akt signaling pathway, which is involved in neuroprotection.
Experimental Approaches to Assess Blood-Brain Barrier Permeability
Several in vivo and in vitro methods can be employed to quantify the BBB permeability of a compound like this compound.
General Experimental Workflow
The following diagram illustrates a generalized workflow for an in vivo assessment of BBB permeability.
Caption: In vivo BBB permeability assessment workflow.
Detailed Experimental Protocol: In Situ Brain Perfusion in Rats
The in situ brain perfusion technique is a powerful method to study cerebrovascular transport in a controlled manner, minimizing the influence of peripheral metabolism and plasma protein binding.
Objective: To determine the brain uptake of a test compound (e.g., this compound) after a single pass through the cerebral vasculature.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Perfusion buffer (e.g., bicarbonate-buffered saline, pH 7.4, warmed to 37°C)
-
Test compound (this compound) and a vascular space marker (e.g., [¹⁴C]-sucrose)
-
Syringe pump
-
Surgical instruments
-
Scintillation counter or appropriate analytical instrument for compound quantification
Procedure:
-
Anesthetize the rat and expose the common carotid arteries.
-
Ligate the external carotid artery and pterygopalatine artery on the side to be perfused.
-
Insert a catheter into the common carotid artery, pointing towards the brain.
-
Begin perfusion with the buffer at a constant flow rate (e.g., 10 mL/min) to wash out the blood.
-
After a brief washout period (e.g., 30 seconds), switch to the perfusion buffer containing a known concentration of the test compound and the vascular marker.
-
Perfuse for a short, defined period (e.g., 30-60 seconds).
-
At the end of the perfusion, decapitate the animal and dissect the brain.
-
Homogenize the brain tissue and take aliquots for analysis.
-
Analyze the concentration of the test compound and the vascular marker in the brain homogenate and the perfusion fluid.
-
Calculate the brain uptake clearance (Kin) and the permeability-surface area (PS) product.
This protocol is a general guideline and would require optimization for the specific compound and research question.
Conclusion
The utility of this compound as a pharmacological tool to probe central GABAB receptor function is significantly hampered by its poor blood-brain barrier permeability. This limitation is a direct consequence of its hydrophilic nature, characterized by a low octanol-water partition coefficient and a relatively high polar surface area. While direct intracerebroventricular administration can bypass this barrier for preclinical research, the development of systemically active GABAB antagonists with improved CNS penetration is crucial for therapeutic applications. Future drug design efforts should focus on modifying the this compound scaffold to increase lipophilicity while retaining its selectivity and antagonist activity at the GABAB receptor. This technical guide provides a foundational understanding of the challenges associated with this compound's CNS delivery and outlines the experimental approaches necessary to evaluate the BBB permeability of novel compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | GABA B receptor activation [reactome.org]
The Discovery and Pharmacological Profile of Phaclofen: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of phaclofen, a seminal antagonist of the GABA-B receptor. This compound, chemically known as (RS)-3-amino-2-(4-chlorophenyl)propylphosphonic acid, was the first selective antagonist to be discovered for the GABA-B receptor, paving the way for a deeper understanding of the physiological roles of this important G-protein coupled receptor. This document details the key experimental findings that established its antagonist properties, presents its quantitative pharmacological data, and outlines the methodologies of the pivotal experiments conducted. Furthermore, it illustrates the GABA-B receptor signaling pathway and the experimental workflows used to characterize this compound's activity.
Introduction: The Dawn of GABA-B Antagonism
The story of this compound begins with the well-established inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The discovery of the GABA-B receptor, a metabotropic receptor distinct from the ionotropic GABA-A receptor, opened a new chapter in GABAergic pharmacology. The development of selective ligands for these receptors was crucial for elucidating their physiological functions. In 1987, a significant breakthrough was made with the discovery of this compound, the phosphonic acid analogue of the potent GABA-B agonist, baclofen.[1][2] This discovery provided researchers with the first selective tool to block GABA-B receptor-mediated effects, enabling a more precise investigation of their roles in the central and peripheral nervous systems.
This compound's utility was initially demonstrated in its ability to antagonize the depressant effects of baclofen in various preparations.[1][3] However, its limited ability to cross the blood-brain barrier restricted its in vivo applications in the central nervous system. Despite this limitation, the discovery of this compound was a critical first step that spurred the development of more potent and brain-penetrant GABA-B antagonists.
Chemical Properties and Synthesis
This compound is the phosphonic acid analogue of baclofen, with the carboxylic acid group of baclofen being replaced by a phosphonic acid group. This structural modification is key to its antagonist activity.
Chemical Structure:
-
IUPAC Name: [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid
-
Molecular Formula: C₉H₁₃ClNO₃P
-
Molecular Weight: 249.63 g/mol
Pharmacological Profile
This compound is a competitive antagonist at the GABA-B receptor. Its antagonist properties have been characterized through a variety of in vitro and in vivo studies.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's interaction with the GABA-B receptor.
| Parameter | Value | Species/Tissue | Radioligand | Reference(s) |
| IC₅₀ | 76 ± 13 µM | Rat cerebellar membranes | [³H]-(R)-baclofen | [2] |
| 229 µM | Rat cortical membranes | [³H]-(-)-baclofen |
Table 1: this compound Binding Affinity Data
| Parameter | Value | Preparation | Agonist | Reference(s) |
| pA₂ | ~5.0 (for Saclofen) | Guinea pig ileum & Rat cortical slices | Baclofen |
Table 2: this compound Antagonist Potency (pA₂ Value) Note: A specific pA₂ value for this compound from a Schild plot analysis was not found in the reviewed literature. The value for the related antagonist Saclofen is provided for context.
Experimental Protocols
This section details the methodologies for the key experiments used to characterize this compound as a GABA-B antagonist.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the GABA-B receptor.
Protocol:
-
Membrane Preparation:
-
Rat brains (cerebellum or cortex) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the crude membrane fraction.
-
The pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
-
The final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled GABA-B receptor ligand (e.g., [³H]-(R)-baclofen).
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled GABA-B agonist (e.g., baclofen).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The inhibitory constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Schild Analysis for Competitive Antagonism
Objective: To determine if this compound acts as a competitive antagonist and to quantify its potency (pA₂ value).
Protocol:
-
Tissue Preparation:
-
An isolated tissue preparation responsive to GABA-B receptor activation is used (e.g., guinea pig ileum or rat cortical slices).
-
The tissue is mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation.
-
-
Concentration-Response Curves:
-
A cumulative concentration-response curve for a GABA-B agonist (e.g., baclofen) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the physiological response (e.g., muscle contraction or inhibition of neurotransmitter release).
-
The tissue is then washed to remove the agonist.
-
The tissue is incubated with a fixed concentration of this compound for a predetermined time to allow for equilibration.
-
A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.
-
This process is repeated with several different concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
The dose ratio (r) is calculated for each concentration of this compound. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(r-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope of 1.
-
The pA₂ value is the x-intercept of the regression line, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.
-
In Vivo Microelectrophoresis
Objective: To assess the antagonist activity of this compound on central neurons in vivo.
Protocol:
-
Animal Preparation:
-
An anesthetized animal (e.g., cat) is placed in a stereotaxic frame.
-
The spinal cord or a specific brain region is exposed.
-
-
Microiontophoresis:
-
A multi-barreled glass micropipette is used. One barrel contains a recording electrode to monitor neuronal activity, while the other barrels contain solutions of the agonist (baclofen), antagonist (this compound), and control substances.
-
The micropipette is advanced into the target neural tissue to record the activity of single neurons.
-
The agonist (baclofen) is ejected from one of the barrels by applying a small electrical current, and its effect on neuronal firing is recorded.
-
This compound is then ejected from another barrel, and its ability to block the effects of the co-administered agonist is assessed.
-
-
Data Analysis:
-
The change in neuronal firing rate in response to the agonist and the reversal of this effect by the antagonist are quantified.
-
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like GABA or baclofen initiates a cascade of intracellular events. This compound, as a competitive antagonist, blocks the initial binding of the agonist, thereby preventing the activation of these downstream pathways.
The GABA-B receptor is a heterodimer composed of two subunits, GABA-B1 and GABA-B2. Upon agonist binding to the GABA-B1 subunit, a conformational change occurs, leading to the activation of a coupled inhibitory G-protein (Gi/o). The activated G-protein dissociates into its α and βγ subunits, which then modulate the activity of various effector proteins.
Key Downstream Effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions (K⁺) and hyperpolarization of the postsynaptic membrane.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also inhibit presynaptic VGCCs, which reduces the influx of calcium ions (Ca²⁺) and subsequently decreases the release of neurotransmitters.
GABA-B Receptor Signaling Pathway
Experimental Workflow for this compound Characterization
The characterization of a novel compound like this compound as a receptor antagonist follows a logical progression of experiments.
Experimental Workflow for GABAB Antagonist Characterization
Conclusion
The discovery of this compound marked a pivotal moment in GABA-B receptor pharmacology. As the first selective antagonist, it provided an invaluable tool for dissecting the physiological and pathological roles of this receptor. Although its clinical utility was hampered by its poor penetration of the blood-brain barrier, the foundational knowledge gained from studies with this compound has been instrumental in the development of a new generation of more potent and centrally active GABA-B receptor antagonists. This technical guide has summarized the key historical, chemical, and pharmacological data that established this compound as a cornerstone in the study of GABA-B receptor function.
References
Understanding Phaclofen's Effects on Neuronal Hyperpolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms and physiological effects of phaclofen, a selective antagonist of the GABA-B receptor. By competitively inhibiting the action of the endogenous neurotransmitter γ-aminobutyric acid (GABA) at these receptors, this compound provides a powerful tool for dissecting the role of GABA-B-mediated signaling in neuronal hyperpolarization and synaptic inhibition. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and GABA-B Receptors
This compound, or (3-amino-2-(4-chlorophenyl)propyl)phosphonic acid, is a structural analog of the GABA-B receptor agonist, baclofen. It serves as a competitive antagonist at GABA-B receptors, meaning it binds to the same site as GABA and baclofen but does not activate the receptor.[1] This action makes this compound an invaluable pharmacological tool for investigating the physiological roles of GABA-B receptors, which are metabotropic G-protein coupled receptors (GPCRs) involved in slow and prolonged inhibitory neurotransmission throughout the central nervous system (CNS).
Activation of GABA-B receptors by GABA or agonists like baclofen leads to neuronal hyperpolarization through two primary mechanisms: the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[2] This hyperpolarization increases the threshold for action potential firing, resulting in a reduction of neuronal excitability. This compound's ability to block these effects allows researchers to isolate and study the contribution of GABA-B receptor-mediated signaling to various physiological and pathological processes.
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data regarding the efficacy and potency of this compound in various experimental preparations.
| Parameter | Value | Preparation | Notes | Reference |
| IC50 (vs. --INVALID-LINK---baclofen binding) | 229 µM | Rat cortical membranes | IC50 represents the concentration of this compound required to inhibit 50% of --INVALID-LINK---baclofen binding. | [3] |
| IC50 (vs. --INVALID-LINK---baclofen binding) | 118 µM | Rat cerebellar membranes | [4] | |
| IC50 (vs. [3H]-(R)-baclofen binding) | 76 +/- 13 µM | Rat cerebellar membranes | This study used the active (-)-(R)-enantiomer of this compound. | [5] |
| Effective Antagonist Concentration | 1 mM | Rat cortical slices | Antagonized the potentiation of isoprenaline-stimulated cyclic AMP accumulation by 10 µM (-)-baclofen. | |
| Effective Antagonist Concentration | 500 µM | Rat cortical and spinal slices | Antagonized the inhibitory effect of (-)-baclofen on the K+-evoked release of GABA. | |
| Effective Antagonist Concentration | 0.2-0.5 mM | Cultured rat hippocampal neurons | Did not significantly block the depressant effect of (-)-baclofen on inhibitory postsynaptic currents (IPSCs), but did increase IPSC amplitude on its own. | |
| Effective Antagonist Concentration | 20 mM | Rat hippocampal CA1 pyramidal cells | Reduced late inhibitory postsynaptic potentials (IPSPs). |
| Parameter | Agonist | Agonist Concentration | This compound Concentration | Effect | Preparation | Reference |
| Antagonism of Hyperpolarization | Baclofen | Not specified | Not specified | Blocked postsynaptic hyperpolarization. | Rat cortical cells | |
| Antagonism of VER Suppression | Baclofen | Not specified | Not specified | Reversibly antagonized the suppression of visually evoked responses (VER). | Cat's striate cortex | |
| Antagonism of Antinociception | (-)-Baclofen | 2.5-10 mg/kg i.p. | 50-200 µg i.c.v. | Fully antagonized the antinociceptive effect in a dose-dependent manner. | Rats (in vivo) | |
| Antagonism of Sedation | (-)-Baclofen | 5 mg/kg i.p. | 100-200 µg i.c.v. | Only partially counteracted the sedative effect. | Rats (in vivo) |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Electrophysiology in Brain Slices
This protocol describes the use of whole-cell patch-clamp recordings in acute brain slices to measure the effect of this compound on baclofen-induced hyperpolarization and late inhibitory postsynaptic potentials (IPSPs).
4.1.1. Brain Slice Preparation
-
Anesthetize a young adult rodent (e.g., Wistar rat, P13-21) with isoflurane and decapitate in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. A common slicing solution contains (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, and 7 MgCl2.
-
Mount the brain on a vibratome stage and cut coronal or horizontal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex).
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C, continuously bubbled with 95% O2 / 5% CO2. The aCSF typically contains (in mM): 126 NaCl, 3–3.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Allow slices to recover for at least 1 hour before recording.
4.1.2. Whole-Cell Patch-Clamp Recording
-
Transfer a single slice to a submerged recording chamber on the stage of an upright microscope, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipettes with an internal solution, for example (in mM): 110 potassium-gluconate, 40 HEPES, 2 ATP-Mg, 0.3 GTP, and 4 NaCl, adjusted to pH 7.25 with KOH.
-
Approach a neuron with the patch pipette and apply gentle positive pressure.
-
Once a high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane, apply brief, gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Record neuronal activity in current-clamp mode to measure membrane potential and in voltage-clamp mode to measure postsynaptic currents.
4.1.3. Pharmacological Manipulation
-
Establish a stable baseline recording of neuronal activity.
-
To assess the effect on baclofen-induced hyperpolarization, bath-apply a known concentration of baclofen (e.g., 20 µM) and record the change in membrane potential.
-
After washing out the baclofen, co-apply baclofen with this compound (e.g., 500 µM) to determine the extent of antagonism.
-
To study late IPSPs, use a stimulating electrode to evoke synaptic responses. The late, slow IPSP is mediated by GABA-B receptors.
-
Record baseline IPSPs, then bath-apply this compound to observe the reduction or blockade of the late IPSP component.
Conclusion
This compound is a cornerstone tool for elucidating the role of GABA-B receptors in neuronal function. Its ability to competitively antagonize GABA-B receptor-mediated hyperpolarization allows for the precise investigation of this slow form of synaptic inhibition. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding the complex roles of GABA-B signaling in health and disease. The visualization of the underlying signaling pathways and experimental workflows further aids in the conceptualization and execution of these studies. As research into the therapeutic potential of modulating GABA-B receptor activity continues, a thorough understanding of the action of antagonists like this compound remains of paramount importance.
References
- 1. Two inhibitory postsynaptic potentials, and GABAA and GABAB receptor-mediated responses in neocortex of rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late inhibitory postsynaptic potentials in rat prefrontal cortex may be mediated by GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of antagonism by this compound of baclofen induced hyperpolarizations and synaptically mediated late hyperpolarizing potentials recorded intracellularly from rat dorsolateral septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
Methodological & Application
Phaclofen Solution Preparation for In Vitro Experiments
Application Note & Protocol
Introduction
Phaclofen is a selective and competitive antagonist of the GABA-B (γ-aminobutyric acid, type B) receptor.[1][2] As a phosphonic acid analogue of the GABA-B agonist baclofen, it is an invaluable tool in neuroscience research to investigate the physiological and pathological roles of GABA-B receptors.[3][4] These receptors are G-protein coupled receptors that modulate neurotransmitter release and neuronal excitability by inhibiting adenylyl cyclase and regulating ion channels.[4] This document provides detailed protocols for the preparation of this compound solutions for various in vitro applications, including cell culture and electrophysiology.
Quantitative Data Summary
Proper preparation of this compound is critical for experimental success. The following table summarizes key quantitative information for the handling and preparation of this compound solutions.
| Parameter | Value | Notes |
| Molecular Weight | 249.63 g/mol | |
| Appearance | White solid | |
| Purity | ≥97% | |
| Solubility (Water) | 4 mg/mL | |
| Solubility (1eq. NaOH) | Soluble to 25 mM | |
| Solubility (DMSO) | Insoluble | |
| Solubility (Ethanol) | Insoluble | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | |
| Typical Working Concentration | 1 - 500 µM | Application-dependent. For example, 200-500 µM is often used in brain slice electrophysiology. |
Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in water. Adjustments can be made for different desired concentrations.
Materials:
-
This compound powder (MW: 249.63 g/mol )
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 249.63 g/mol x 1000 mg/g = 2.496 mg
-
-
Weighing: Accurately weigh 2.496 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, nuclease-free water to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.
-
Sterilization: For use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium or physiological buffer (e.g., Artificial Cerebrospinal Fluid, ACSF for electrophysiology).
Materials:
-
10 mM this compound stock solution
-
Sterile cell culture medium or buffer (e.g., ACSF)
-
Sterile tubes and pipette tips
Procedure:
-
Calculation (Serial Dilution): Determine the volume of stock solution needed to achieve the final desired concentration in the total volume of your experimental medium.
-
V1 x C1 = V2 x C2
-
Where: V1 = Volume of stock, C1 = Concentration of stock, V2 = Final volume, C2 = Final concentration.
-
Example: To prepare 1 mL of 100 µM this compound solution from a 10 mM stock:
-
V1 = (1 mL x 100 µM) / 10,000 µM = 0.01 mL or 10 µL.
-
-
-
Dilution: Add 10 µL of the 10 mM this compound stock solution to 990 µL of the desired medium or buffer.
-
Mixing: Gently mix the solution by pipetting up and down or by brief vortexing. The working solution is now ready for application to your in vitro model.
Experimental Example: Antagonism of Baclofen Effects in Brain Slices
This protocol outlines a typical electrophysiology experiment to demonstrate this compound's antagonism of the GABA-B agonist, baclofen.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) from a rodent and allow them to recover in oxygenated ACSF.
-
Recording: Place a slice in a recording chamber perfused with warm (32-34°C), oxygenated ACSF. Obtain stable baseline recordings of synaptic potentials.
-
Agonist Application: Apply the GABA-B agonist baclofen (e.g., 5-10 µM) to the perfusion solution. This typically causes a reduction in synaptic transmission.
-
Antagonist Application: After observing a stable effect of baclofen, co-apply this compound (e.g., 200 µM) with baclofen.
-
Data Analysis: Observe the reversal of the baclofen-induced depression of synaptic transmission, confirming this compound's role as a competitive GABA-B antagonist.
Visualizations
GABA-B Receptor Signaling Pathway
The following diagram illustrates the GABA-B receptor signaling cascade and the point of inhibition by this compound. Activation by an agonist like GABA or baclofen leads to the dissociation of G-protein subunits (Gα and Gβγ). Gβγ inhibits voltage-gated Ca2+ channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly rectifying K+ (GIRK) channels (causing hyperpolarization). Gαi inhibits adenylyl cyclase, reducing cAMP levels. This compound competitively binds to the receptor, preventing these downstream effects.
Caption: GABA-B receptor signaling and this compound's mechanism of action.
Experimental Workflow
This diagram outlines the logical flow of an in vitro experiment using this compound to test for GABA-B receptor antagonism.
Caption: Workflow for testing this compound's antagonist activity in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Effective Concentration of Phaclofen for Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Phaclofen, a selective GABA-B receptor antagonist, in electrophysiological studies. The information compiled is intended to guide researchers in designing and executing experiments to investigate GABA-B receptor function in various neuronal preparations.
Introduction
This compound is a competitive antagonist of the GABA-B receptor, widely utilized in neuroscience research to elucidate the physiological roles of these receptors in synaptic transmission and neuronal excitability. It is a phosphonic analogue of baclofen, a GABA-B receptor agonist. Understanding the effective concentration and optimal experimental conditions for this compound is critical for obtaining reliable and reproducible results in electrophysiology.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary depending on the tissue preparation, the specific neuronal population under investigation, and the experimental goals. The following table summarizes quantitative data from various studies.
| Preparation | Neuronal Type | Electrophysiology Method | This compound Concentration | Observed Effect | Reference |
| Rat Hippocampal Slices | CA1 Pyramidal Cells | Extracellular Recording | 1 mM | Prevented the slow phase of GABAergic synaptic inhibition. | [1] |
| Human Cortical Slices (from pediatric epilepsy surgery) | Pyramidal Neurons and Interneurons | Current Clamp and Voltage Clamp | 6-25 µM | In combination with 4-AP and bicuculline, induced ictal-like discharges, suggesting a role for GABA-B receptors in seizure termination. | [2] |
| Rat Cortical and Spinal Cord Slices | Not specified | Neurotransmitter Release Assay | 500 µM | Antagonized the inhibitory effect of (-)-baclofen on K+-evoked GABA release. | [3][4] |
| Rat Cortical Slices | Not specified | cAMP Accumulation Assay | 1 mM | Antagonized the potentiation of isoprenaline-stimulated cyclic AMP accumulation by (-)-baclofen. | [5] |
| Rat Cerebral Cortical Slices | Not specified | Not specified | 200 µM (-)-(R)-Phaclofen / 400 µM (RS)-Phaclofen | Antagonized the action of baclofen. |
Signaling Pathways and Experimental Workflow
GABA-B Receptor Signaling Pathway
GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects. Upon activation by GABA, the receptor complex activates downstream effectors, primarily influencing ion channels and adenylyl cyclase. This compound acts by competitively binding to the GABA-B receptor, thereby preventing GABA from exerting its effects.
Caption: GABA-B receptor signaling pathway at presynaptic and postsynaptic terminals.
General Electrophysiology Workflow
The following diagram outlines a typical workflow for an electrophysiology experiment involving the application of this compound.
Caption: A generalized workflow for a brain slice electrophysiology experiment using this compound.
Experimental Protocols
Preparation of this compound Solutions
-
Stock Solution:
-
This compound is typically soluble in aqueous solutions. Prepare a high-concentration stock solution (e.g., 10-100 mM) in distilled water or a suitable buffer (e.g., HEPES-buffered saline).
-
Gentle warming and sonication can aid in dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution:
-
On the day of the experiment, dilute the stock solution to the final desired concentration in the artificial cerebrospinal fluid (aCSF) used for the recordings.
-
Ensure the pH of the final aCSF containing this compound is adjusted to the physiological range (typically 7.3-7.4).
-
Prepare fresh working solutions daily.
-
Brain Slice Preparation Protocol (Example: Hippocampal Slices)
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., a rat) with an appropriate anesthetic (e.g., isoflurane or pentobarbital) according to approved institutional animal care protocols. Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Slicing Solution (example): In mM: 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.
-
-
Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution. Cut coronal or sagittal slices (typically 300-400 µm thick) using a vibratome.
-
Recovery: Transfer the slices to a holding chamber containing aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes. The aCSF should be continuously bubbled with 95% O2 / 5% CO2.
-
aCSF (example): In mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgCl2, 2 CaCl2, 10 D-glucose.
-
-
Acclimatization: After the initial recovery period, allow the slices to acclimatize to room temperature in the holding chamber for at least 1 hour before recording.
Patch-Clamp Electrophysiology Protocol
-
Slice Transfer: Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Cell Identification: Visualize neurons using differential interference contrast (DIC) optics.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipette with the appropriate intracellular solution.
-
Intracellular Solution (for voltage-clamp, example): In mM: 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 2.2 Na2ATP, 0.3 Na3GTP, 5 QX-314. Adjust pH to 7.3 with CsOH.
-
Intracellular Solution (for current-clamp, example): In mM: 135 K-gluconate, 5 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2ATP, 0.3 Na3GTP. Adjust pH to 7.3 with KOH.
-
-
Recording:
-
Obtain a gigaohm seal (>1 GΩ) on the membrane of the target neuron.
-
Rupture the patch to achieve whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
-
-
Baseline Recording: Record baseline synaptic activity or membrane properties for a stable period (e.g., 5-10 minutes). This can involve recording spontaneous inhibitory postsynaptic currents (sIPSCs), evoked IPSCs, or changes in membrane potential.
-
Drug Application:
-
Control (Agonist application): To confirm the presence of functional GABA-B receptors, a GABA-B agonist like baclofen can be applied to the bath.
-
This compound Application: Apply this compound at the desired concentration by switching the perfusion solution to the aCSF containing this compound. Allow sufficient time for the drug to equilibrate in the tissue (typically 5-10 minutes).
-
Co-application: To test the antagonistic properties of this compound, it can be co-applied with a GABA-B agonist.
-
-
Washout: After recording the effects of this compound, switch the perfusion back to the control aCSF to wash out the drug and observe any recovery of the baseline activity.
-
Data Analysis: Analyze the recorded data to quantify changes in synaptic current amplitude, frequency, decay kinetics, or neuronal firing properties.
Concluding Remarks
The effective concentration of this compound for electrophysiological studies is highly dependent on the experimental paradigm. It is recommended to perform concentration-response curves to determine the optimal concentration for a specific preparation and research question. The protocols provided here serve as a general guideline and may require optimization for specific experimental needs. Always ensure that appropriate controls are included in your experimental design to validate the observed effects of this compound.
References
- 1. 2-Hydroxy-saclofen causes a this compound-reversible reduction in population spike amplitude in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Paroxysmal Discharges in Tissue Slices From Pediatric Epilepsy Surgery Patients: Critical Role of GABAB Receptors in the Generation of Ictal Activity [frontiersin.org]
- 3. Baclofen and this compound modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baclofen and this compound modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Phaclofen in Hippocampal Slice Culture Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Phaclofen, a selective GABA-B receptor antagonist, in organotypic hippocampal slice culture preparations. This document outlines the mechanism of action, experimental protocols, and expected quantitative effects of this compound on neuronal activity and synaptic plasticity.
Introduction to this compound
This compound is a selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor[1]. It acts by competitively blocking the binding of the endogenous ligand GABA to the GABA-B receptor, thereby inhibiting its downstream signaling pathways. In the central nervous system, GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects[2]. This compound is a valuable pharmacological tool for investigating the physiological roles of GABA-B receptors in neuronal circuits, including their involvement in synaptic transmission, plasticity, and network excitability. A key characteristic of this compound is that it does not cross the blood-brain barrier, making it particularly suitable for in vitro studies such as those using hippocampal slice cultures[3].
Mechanism of Action and Signaling Pathway
Activation of GABA-B receptors by GABA initiates a signaling cascade through the associated Gi/o protein. The G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors. The primary mechanisms of GABA-B receptor-mediated inhibition in hippocampal neurons include:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of potassium ions and hyperpolarization of the postsynaptic membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, resulting in a slow inhibitory postsynaptic potential (IPSP)[1].
-
Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit can also inhibit presynaptic VGCCs (primarily N-type and P/Q-type), which reduces calcium influx and subsequently decreases the release of neurotransmitters from the presynaptic terminal[1].
-
Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream targets, including protein kinase A (PKA).
This compound, by blocking the GABA-B receptor, prevents these signaling events from occurring, thereby antagonizing the inhibitory effects of GABA.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative effects of this compound on various electrophysiological parameters in hippocampal slice preparations as reported in the literature.
| Parameter | This compound Concentration | Species/Preparation | Effect | Reference |
| GABA-B Receptor Binding (IC50) | 229 µM | Rat cortical membranes | Inhibition of [3H]-(-)-baclofen binding | |
| 76 ± 13 µM (for (-)-(R)-phaclofen) | Rat cerebellar membranes | Inhibition of [3H]-(R)-baclofen binding | ||
| Slow Inhibitory Postsynaptic Potential (IPSP) | 1 mM | Rat hippocampal slice cultures | Reversible block of the slow IPSP | |
| Inhibitory Postsynaptic Current (IPSC) | 0.2-0.5 mM | Cultured rat hippocampal neurons | Increased IPSC amplitude | |
| Long-Term Potentiation (LTP) | 1 mM | Rat hippocampal slices (CA1) | Facilitated induction of LTP | |
| Population Spike Amplitude | 1 mM | Rat hippocampal slice | No effect on initial conditioning spike amplitude | |
| Baclofen-induced depression of neurotransmitter release | 500 µM | Rat cortical and spinal slices | Antagonized the effect of (-)-baclofen |
Experimental Protocols
I. Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from the interface method, which preserves the gross cytoarchitecture of the hippocampus for mid to long-term studies.
Materials:
-
Postnatal day 6-9 rat or mouse pups
-
Dissection medium (e.g., Gey's balanced salt solution with glucose)
-
Slice culture medium (e.g., MEM based medium with horse serum, HEPES, and other supplements)
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Standard sterile surgical instruments
Procedure:
-
Dissection: Anesthetize and decapitate the pup. Rapidly remove the brain and place it in ice-cold, oxygenated dissection medium.
-
Hippocampal Isolation: Under a stereomicroscope, dissect the hippocampi from both hemispheres.
-
Slicing: Cut the hippocampi into 300-400 µm thick transverse slices using a vibratome or tissue chopper in ice-cold dissection medium.
-
Culture Preparation: Place the slices onto Millicell inserts in a 6-well plate containing 1-1.2 mL of pre-warmed slice culture medium per well. Ensure the medium does not cover the top of the slice.
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Change the culture medium every 2-3 days.
-
Maturation: Allow the slices to mature in culture for at least 7-10 days before experimental use to allow for recovery from the slicing procedure and stabilization of synaptic connections.
II. Preparation of this compound Solutions
Materials:
-
This compound powder
-
Artificial cerebrospinal fluid (aCSF) or desired recording solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in deionized water or a suitable buffer. This compound is soluble in water. Gentle warming and vortexing may be required to fully dissolve the powder.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 500 µM or 1 mM) in the recording aCSF. Ensure the pH of the final solution is adjusted to 7.3-7.4.
-
Sterilization: Filter-sterilize the final working solution through a 0.22 µm syringe filter before use.
III. Application of this compound and Electrophysiological Recording
Materials:
-
Mature organotypic hippocampal slice cultures on inserts
-
Recording chamber for electrophysiology (submerged or interface type)
-
Perfusion system
-
aCSF (control and this compound-containing)
-
Recording and stimulating electrodes
-
Amplifier and data acquisition system
Procedure:
-
Transfer to Recording Chamber: Carefully transfer a Millicell insert with a hippocampal slice culture to the recording chamber.
-
Perfusion: Begin continuous perfusion with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min) and maintain the temperature at 32-34°C.
-
Baseline Recording: Position the stimulating electrode (e.g., in the Schaffer collaterals) and the recording electrode (e.g., in the stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs) or whole-cell patch-clamp recordings to measure IPSPs. Record stable baseline activity for at least 20-30 minutes.
-
This compound Application: Switch the perfusion to the aCSF containing the desired concentration of this compound.
-
Data Acquisition: Record the electrophysiological responses during this compound application. The effects of this compound on slow IPSPs are typically observed within minutes of application.
-
Washout: To test for the reversibility of the this compound effect, switch the perfusion back to the control aCSF. Continue recording until the responses return to baseline levels.
Conclusion
This compound is a potent and selective tool for the investigation of GABA-B receptor function in hippocampal slice cultures. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively utilize this compound to elucidate the role of GABA-B receptor-mediated signaling in various aspects of hippocampal physiology and pathophysiology. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual guide for planning and executing experiments.
References
Phaclofen's Antagonism of Baclofen: An Experimental Overview
Application Note & Protocol
For researchers, scientists, and professionals in drug development, understanding the antagonistic relationship between Phaclofen and baclofen at the GABA-B receptor is crucial for investigating GABAergic neurotransmission and developing novel therapeutics. This document provides a detailed overview of the experimental protocols used to characterize this compound as a competitive antagonist of the GABA-B receptor agonist, baclofen.
Introduction
Baclofen is a selective agonist for the GABA-B receptor, a G-protein coupled receptor that mediates inhibitory neurotransmission in the central and peripheral nervous systems.[1] Its activation leads to a variety of physiological effects, including muscle relaxation, and it is clinically used to treat spasticity.[2][3] this compound, a phosphonic analogue of baclofen, was one of the first selective antagonists discovered for the GABA-B receptor.[4] It competitively blocks the effects of baclofen, making it an invaluable tool for studying the physiological roles of GABA-B receptors.
GABA-B Receptor Signaling Pathway
Baclofen binding to the GABA-B receptor activates a Gi/o-protein signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity. Specifically, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels. This results in neuronal hyperpolarization and a reduction in neurotransmitter release. This compound acts by competitively binding to the GABA-B receptor, thereby preventing baclofen-mediated downstream signaling.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the antagonism of baclofen by this compound. These values can vary depending on the experimental model and conditions.
| Parameter | Agonist | Antagonist | Value | Experimental Model | Reference |
| IC50 | (-)-Baclofen | - | ~5.2 µM | Rat cortical slices (GABA release) | |
| IC50 | (-)-Baclofen | - | 7.9 µM | Rat cortical slices (forskolin-stimulated cAMP) | |
| Antagonist Dose | (-)-Baclofen | This compound | 500 µM | Rat cortical and spinal slices (GABA release) | |
| Antagonist Dose | Baclofen | This compound | 10-100 µg (i.t.) | Rat (antinociception) | |
| pA2 value | Baclofen | This compound | 7.3 +/- 0.1 | Rat (antinociception) | |
| Antagonist Dose | Baclofen | This compound | 1-100 nmol (i.t.) | Rat (spinal reflex) | |
| Antagonist Dose | (-)-Baclofen | This compound | 50-200 µg (i.c.v.) | Rat (antinociception) |
Experimental Protocols
Several experimental models have been employed to demonstrate this compound's antagonism of baclofen. Below are detailed protocols for common in vivo and in vitro assays.
In Vivo: Antinociception Assay (Tail-Flick Test) in Rats
This protocol is based on studies evaluating the antagonism of baclofen-induced antinociception.
1. Animal Preparation:
- Adult male Sprague-Dawley rats are used.
- Animals are housed under standard laboratory conditions with free access to food and water.
- For intrathecal (i.t.) injections, catheters may be implanted into the subarachnoid space at the lumbar level.
2. Drug Preparation:
- (-)-Baclofen hydrochloride and this compound are dissolved in sterile saline.
- Dose ranges for baclofen can be from 1-10 µg (i.t.).
- Dose ranges for this compound can be from 10-100 µg (i.t.).
3. Experimental Procedure:
- A baseline tail-flick latency is determined for each rat using a tail-flick analgesia meter.
- Administer this compound (or vehicle) via intrathecal injection.
- After a predetermined pretreatment time (e.g., 10-15 minutes), administer baclofen (or vehicle).
- Measure the tail-flick latency at various time points post-baclofen injection (e.g., 15, 30, 60, 90, and 120 minutes).
- A cut-off time is established to prevent tissue damage.
4. Data Analysis:
- The antinociceptive effect is typically expressed as the percentage of maximum possible effect (%MPE).
- Dose-response curves for baclofen in the presence and absence of this compound are constructed to determine the antagonist's effect.
- Schild analysis can be performed to determine the pA2 value, which quantifies the potency of a competitive antagonist.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Animal_Prep [label="Animal Preparation\n(Rat with i.t. catheter)"];
Baseline [label="Measure Baseline\nTail-Flick Latency"];
Pretreatment [label="Pretreatment:\nAdminister this compound or Vehicle (i.t.)"];
Treatment [label="Treatment:\nAdminister Baclofen or Vehicle (i.t.)"];
Measurement [label="Measure Tail-Flick Latency\nat Multiple Time Points"];
Analysis [label="Data Analysis:\nCalculate %MPE, Generate Dose-Response Curves"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Animal_Prep;
Animal_Prep -> Baseline;
Baseline -> Pretreatment;
Pretreatment -> Treatment;
Treatment -> Measurement;
Measurement -> Analysis;
Analysis -> End;
}
In Vitro: Neurotransmitter Release Assay from Brain Slices
This protocol is adapted from studies measuring the modulation of GABA release from cortical slices.
1. Tissue Preparation:
- Rats are euthanized, and the cerebral cortex is rapidly dissected and placed in ice-cold artificial cerebrospinal fluid (aCSF).
- Coronal slices (e.g., 300-400 µm thick) are prepared using a vibratome.
- Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Neurotransmitter Release Assay:
- Individual or pooled slices are placed in superfusion chambers and continuously perfused with oxygenated aCSF.
- After a washout period, collect baseline fractions of the perfusate.
- Induce neurotransmitter release by switching to a high-potassium aCSF (e.g., 50 mM KCl) for a short period (e.g., 2 minutes). This is the first stimulation (S1).
- Switch back to normal aCSF and apply (-)-baclofen to the perfusion medium.
- After incubation with baclofen, apply a second high-potassium stimulation (S2) in the continued presence of baclofen.
- To test for antagonism, this compound (e.g., 500 µM) is included in the perfusion medium before and during the application of baclofen and the S2 stimulation.
3. Sample Analysis:
- The concentration of GABA (or other neurotransmitters) in the collected fractions is quantified using high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.
4. Data Analysis:
- The amount of neurotransmitter released by each stimulation is calculated.
- The effect of baclofen is expressed as the ratio of the release in the second stimulation to the first (S2/S1).
- The ability of this compound to reverse the baclofen-induced inhibition of neurotransmitter release is determined by comparing the S2/S1 ratios in the presence and absence of the antagonist.
Conclusion
The experimental protocols outlined above provide a robust framework for investigating the antagonistic properties of this compound at the GABA-B receptor. These methods, from behavioral assays in whole animals to neurochemical measurements in isolated tissues, have been instrumental in defining the pharmacology of GABA-B receptors and continue to be valuable tools in the development of new drugs targeting the GABAergic system.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microiontophoretic Application of Phaclofen
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phaclofen is a selective antagonist of the GABA-B receptor, a G-protein coupled receptor for the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1] As a phosphonic acid derivative of the GABA-B agonist baclofen, this compound is an invaluable pharmacological tool for investigating the physiological roles of GABA-B receptors in vivo.[2] Microiontophoresis is a technique that utilizes an electric current to eject charged substances, such as this compound, from a micropipette into the immediate vicinity of a neuron. This allows for the localized and transient manipulation of the neuron's chemical environment while its electrical activity is simultaneously recorded. These application notes provide a detailed protocol for the in vivo microiontophoretic application of this compound to study its effects on neuronal activity, with a focus on the rat somatosensory cortex.
Mechanism of Action
GABA-B receptors are metabotropic receptors that, upon activation by GABA, modulate neuronal excitability through G-protein-mediated signaling cascades. These receptors are heterodimers of GABA-B1 and GABA-B2 subunits.[3] Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity.[3] Presynaptically, GABA-B receptor activation inhibits neurotransmitter release by reducing calcium influx through voltage-gated calcium channels. Postsynaptically, they induce hyperpolarization by activating inwardly rectifying potassium (GIRK) channels.[3] this compound acts as a competitive antagonist at the GABA-B receptor, blocking the binding of GABA and thereby preventing these inhibitory effects. This results in a disinhibition of the neuron, which can lead to an increase in its spontaneous and evoked firing rates.
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling and this compound antagonism.
Data Presentation
The following table summarizes the quantitative effects of the microiontophoretic application of this compound on the neuronal activity in the rat whisker barrel cortex. Data is based on studies investigating the role of GABA-B receptors in shaping the receptive field properties of somatosensory neurons.
| Parameter | Control (Pre-Phaclofen) | This compound Application | Percent Change | Reference |
| Spontaneous Firing Rate | Variable (neuron-dependent) | Significant Increase | Not explicitly quantified, but consistently observed | |
| Whisker-Evoked Response (Principal Whisker) | Variable (neuron-dependent) | Increased in 24 out of 26 responses | 4% to 261% increase | |
| Whisker-Evoked Response (Adjacent Whisker) | Typically weaker than principal whisker response | Increased in 22 out of 26 responses | Not explicitly quantified, but consistently observed |
Experimental Protocols
This section provides a detailed methodology for the in vivo microiontophoresis of this compound in the rat somatosensory (barrel) cortex, combined with single-unit electrophysiological recording.
Experimental Workflow
References
Phaclofen in Synaptic Transmission and Plasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phaclofen is a selective antagonist of the GABAB receptor, a metabotropic receptor for the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). As a research tool, this compound is invaluable for elucidating the physiological and pathophysiological roles of GABAB receptors in modulating synaptic transmission and plasticity. By blocking GABAB receptor activity, this compound allows for the investigation of processes such as presynaptic inhibition, postsynaptic slow inhibitory postsynaptic potentials (IPSPs), and the modulation of long-term potentiation (LTP) and long-term depression (LTD). These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
This compound acts as a competitive antagonist at the GABAB receptor. GABAB receptors are G-protein coupled receptors that, upon activation by GABA, lead to a cascade of downstream signaling events. Presynaptically, GABAB receptor activation inhibits neurotransmitter release by reducing calcium influx through voltage-gated calcium channels. Postsynaptically, they mediate slow and prolonged inhibition by activating inwardly rectifying potassium channels, leading to hyperpolarization of the neuronal membrane. This compound, by binding to the GABAB receptor without activating it, prevents these effects of GABA, thereby disinhibiting the synapse.
Signaling Pathway of GABAB Receptor Inhibition by this compound
Caption: this compound blocks presynaptic and postsynaptic GABAB receptors.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various studies. These values can serve as a guide for experimental design.
Table 1: this compound Effects on Synaptic Transmission
| Preparation | This compound Concentration | Measured Effect | Reference |
| Cultured Rat Hippocampal Neurons | 0.2-0.5 mM | Increases inhibitory postsynaptic current (IPSC) amplitude. | [1] |
| Hippocampal Slice Cultures | 1 mM | Reversibly blocks the slow inhibitory postsynaptic potential (IPSP). | [2] |
| Rat Neocortex | Not specified | Reduces long-duration inhibition. | [3] |
| Rabbit Brainstem | Not specified | Blocks the effects of the GABAB agonist baclofen on phrenic nerve activity. | [4] |
Table 2: this compound Effects on Synaptic Plasticity
| Preparation | This compound Concentration | Measured Effect on LTP | Reference |
| Rat Hippocampal Slices (CA1) | 1 mM | Facilitated the induction of Long-Term Potentiation (LTP). | [5] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices for Electrophysiology
This protocol describes the standard procedure for obtaining viable hippocampal slices for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2, saturated with 95% O2/5% CO2.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.3 MgCl2, 2.5 CaCl2, saturated with 95% O2/5% CO2.
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut 300-400 µm thick transverse slices in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices in aCSF at room temperature until use.
Protocol 2: Investigating the Role of GABAB Receptors in Synaptic Transmission using this compound
This protocol outlines how to use this compound to study its effect on baseline synaptic transmission, particularly on inhibitory postsynaptic potentials.
Materials:
-
Prepared acute hippocampal slices
-
Electrophysiology setup (amplifier, digitizer, micromanipulators, recording electrodes)
-
aCSF
-
This compound stock solution (e.g., 100 mM in water)
-
Stimulating electrode
Procedure:
-
Transfer a hippocampal slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (2-3 mL/min).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs) or in the pyramidal cell layer for whole-cell patch-clamp recordings.
-
Establish a stable baseline of synaptic responses by delivering single stimuli at a low frequency (e.g., 0.05 Hz).
-
To isolate GABAB receptor-mediated IPSPs, it is common to block GABAA receptors with an antagonist like bicuculline (10-20 µM).
-
After recording a stable baseline, apply this compound to the perfusing aCSF at the desired final concentration (e.g., 500 µM).
-
Record the synaptic responses in the presence of this compound for at least 20-30 minutes to observe its effect.
-
To confirm the reversibility of the effect, wash out the this compound by perfusing with normal aCSF.
Protocol 3: Studying the Modulation of Long-Term Potentiation (LTP) by this compound
This protocol details the steps to investigate how blocking GABAB receptors with this compound affects the induction and maintenance of LTP.
Materials:
-
Same as Protocol 2
-
High-frequency stimulation (HFS) protocol capability on the stimulator
Procedure:
-
Follow steps 1-3 of Protocol 2 to establish a stable baseline of fEPSPs.
-
Apply this compound (e.g., 1 mM) to the aCSF and allow it to perfuse for at least 20 minutes before LTP induction.
-
Induce LTP using a standard HFS protocol (e.g., one train of 100 Hz for 1 second, or theta-burst stimulation).
-
Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Compare the magnitude of LTP in the presence of this compound to a control experiment without the drug. The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope from the baseline.
Mandatory Visualizations
Experimental Workflow for Pharmacological Study of Synaptic Plasticity
Caption: Workflow for studying the effect of this compound on LTP.
References
- 1. On the presynaptic action of baclofen at inhibitory synapses between cultured rat hippocampal neurones [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibition of the slow inhibitory postsynaptic potential in hippocampal slice cultures: a possible role for the GABAB-mediated inhibitory postsynaptic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a GABAB blocker reduces long-duration inhibition in the neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAB receptor mediated effects on central respiratory system and their antagonism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of baclofen and two GABAB-receptor antagonists on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phaclofen Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phaclofen is a selective antagonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[1][2] Understanding the dose-response relationship of this compound is crucial for characterizing its potency and mechanism of action, which is essential for basic research and drug development. These application notes provide detailed protocols for performing a this compound dose-response curve analysis using a functional cell-based assay measuring cyclic adenosine monophosphate (cAMP) levels.
Signaling Pathways and Experimental Workflow
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like GABA or baclofen initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3][4] This pathway also involves the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCC).[3] this compound, as a competitive antagonist, blocks the binding of agonists to the GABA-B receptor, thereby preventing these downstream effects.
References
- 1. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Phaclofen Administration in Rat Whisker Barrel Cortex Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Phaclofen, a selective GABAB receptor antagonist, in studying the rat whisker barrel cortex. This document includes detailed experimental protocols derived from published research, a summary of its effects on neuronal activity, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and the Whisker Barrel Cortex
The rat whisker barrel cortex is a well-established model system for studying sensory processing and synaptic plasticity. γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, acting through GABAA and GABAB receptors. This compound specifically blocks GABAB receptors, which are G-protein coupled receptors that mediate slow and prolonged inhibitory effects. By administering this compound to the barrel cortex, researchers can investigate the role of GABAB receptor-mediated inhibition in shaping receptive field properties, modulating neuronal responses to whisker stimulation, and influencing synaptic plasticity.
Effects of this compound on Neuronal Activity in the Barrel Cortex
The primary effect of this compound administration in the rat whisker barrel cortex is the modulation of neuronal receptive fields. By blocking GABAB receptors, this compound leads to a broadening of receptive fields, making neurons responsive to a wider range of whisker stimuli.
Quantitative Data Summary
The following table summarizes the observed effects of iontophoretically-applied this compound on the receptive field properties of neurons in the rat whisker barrel cortex, as reported by Kyriazi et al. (1996).[1][2][3][4][5]
| Parameter | Effect of this compound | Description |
| Weak Neuronal Responses | Disproportionate Increase | This compound significantly enhances responses to weaker, typically sub-threshold, whisker stimuli. |
| Receptive Field Focus | More Broadly Focused | The spatial extent of the receptive field increases, meaning the neuron responds to stimulation of a larger number of surrounding whiskers. |
| Surround Inhibition | Minor Effects | This compound has minimal impact on the inhibitory surround of the receptive field. |
| Spontaneous Activity | Significant Increase | A notable rise in the baseline firing rate of the neurons was observed. |
| Principal Whisker Evoked Responses | Increased | Responses evoked by the principal whisker were enhanced. |
| Adjacent Whisker Evoked Responses | Increased | Responses evoked by whiskers adjacent to the principal whisker were also enhanced. |
Experimental Protocols
This section provides a detailed methodology for the administration of this compound in the rat whisker barrel cortex and subsequent electrophysiological recording, based on the procedures described by Kyriazi et al. (1996) and supplemented with standard in vivo electrophysiology techniques.
Animal Preparation and Anesthesia
-
Animal Model : Adult female Sprague-Dawley rats are typically used.
-
Anesthesia : Anesthesia is induced with halothane. Following surgical procedures, anesthesia is maintained with fentanyl administered intravenously (5-10 µg/kg/h). Fentanyl sedation is used to maintain a stable plane of anesthesia suitable for electrophysiological recordings.
-
Surgical Procedure :
-
A small craniotomy is performed over the right somatosensory (SmI) vibrissa cortex to expose the dura mater.
-
The dura is carefully resected to allow for electrode insertion.
-
Neuromuscular blockade is maintained with pancuronium to prevent movement artifacts.
-
The animal's physiological state (blood pressure, tracheal pressure, EEG) should be monitored throughout the experiment.
-
Iontophoretic Administration of this compound and Electrophysiological Recording
-
Electrode Assembly :
-
A seven-barrel glass microelectrode is used. The central barrel contains an etched carbon fiber for single-unit recording, while the outer barrels are filled with drug solutions for iontophoresis.
-
-
Drug Solution Preparation :
-
One or more outer barrels are filled with a solution of this compound. While the exact concentration used by Kyriazi et al. is not specified, a typical starting concentration for iontophoresis is in the range of 10-50 mM, dissolved in distilled water or a suitable buffer, and the pH is adjusted to be appropriate for the drug's charge to ensure proper ejection.
-
-
Electrode Placement :
-
The electrode is lowered into layer IV of the barrel cortex, corresponding to the specific whisker being studied. The location can be identified using stereotaxic coordinates and confirmed by observing the neuronal response to manual whisker deflection.
-
-
Iontophoresis :
-
This compound is ejected from the micropipette using positive current. The ejection current is carefully controlled to ensure localized drug application.
-
A retaining current (negative polarity) is applied when this compound is not being ejected to prevent leakage from the pipette tip.
-
-
Single-Unit Recording :
-
Extracellular single-unit recordings are made from individual neurons in the vicinity of the electrode tip.
-
Action potentials are amplified, filtered, and recorded using standard electrophysiology equipment.
-
Whisker Stimulation and Receptive Field Mapping
-
Stimulation :
-
Individual whiskers are deflected using a computer-controlled piezoelectric stimulator.
-
Stimuli consist of controlled deflections of single whiskers or paired combinations of the principal whisker and an adjacent whisker.
-
-
Receptive Field Mapping :
-
Before, during, and after this compound application, the neuron's receptive field is mapped by systematically deflecting individual whiskers and recording the evoked neuronal responses.
-
The magnitude and latency of the responses are quantified to determine the size and shape of the receptive field.
-
Data Analysis
-
Spike Sorting : The recorded extracellular signals are sorted to isolate the action potentials of single neurons.
-
Response Quantification : The neuronal response to whisker deflection is quantified by counting the number of spikes within a defined time window after the stimulus.
-
Statistical Analysis : Statistical tests (e.g., paired t-tests) are used to compare the neuronal responses before and during this compound application to determine the significance of any observed changes.
Visualizations
GABAB Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of GABAB receptors and the point of action of this compound. GABAB receptors are heterodimers coupled to inhibitory G-proteins (Gi/o). Activation of the receptor leads to the dissociation of the G-protein into its α and βγ subunits. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels (VGCCs), reducing neurotransmitter release. The Gαi/o subunit inhibits adenylyl cyclase, which reduces the production of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA). This compound acts as a competitive antagonist at the GABA binding site on the GABAB1 subunit, preventing these downstream effects.
Caption: GABAB receptor signaling cascade and this compound's mechanism of action.
Experimental Workflow
The following diagram outlines the key steps in a typical experiment investigating the effects of this compound in the rat whisker barrel cortex.
Caption: Experimental workflow for this compound studies in the rat barrel cortex.
References
- 1. Comprehensive mapping of whisker-evoked responses reveals broad, sharply tuned thalamocortical input to layer 4 of barrel cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated whisker stimulation evokes invariant neuronal responses in the dorsolateral striatum of anesthetized rats: a potential correlate of sensorimotor habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic firing patterns and whisker-evoked synaptic responses of neurons in the rat barrel cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Recommended storage and handling of Phaclofen stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phaclofen is a selective antagonist of the GABAB receptor, a G-protein coupled receptor responsible for mediating the slow and prolonged inhibitory effects of GABA in the central nervous system. As a phosphonic acid derivative of the GABAB agonist baclofen, this compound is a valuable pharmacological tool for investigating the physiological and pathological roles of GABAB receptors. It is used in a variety of in vitro and in vivo experimental models to study neuronal excitability, synaptic transmission, and the potential therapeutic applications of GABAB receptor modulation.
These application notes provide detailed recommendations for the storage and handling of this compound stock solutions, as well as protocols for its use in common experimental paradigms.
Chemical Properties
| Property | Value |
| Chemical Name | (RS)-3-amino-2-(4-chlorophenyl)propylphosphonic acid |
| Molecular Formula | C9H13ClNO3P |
| Molecular Weight | 249.63 g/mol |
| CAS Number | 114012-12-3 |
Recommended Storage and Handling of this compound
Proper storage and handling of this compound are crucial to maintain its stability and ensure the reproducibility of experimental results.
Solid Form
This compound is typically supplied as a solid powder. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.
Stock Solutions
General Recommendations:
-
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
-
Before use, allow the stock solution to equilibrate to room temperature.
-
If precipitation is observed in the stock solution upon thawing, gently warm the vial to 37°C and sonicate until the solution is clear.
Storage Conditions:
| Storage Temperature | Shelf Life (in solvent) |
| -80°C | Up to 1 year[1] |
| -20°C | Up to 1 month[1][2] |
Solubility Data
The solubility of this compound can vary depending on the solvent. It is important to select an appropriate solvent for your experimental needs.
| Solvent | Solubility | Notes |
| Water | 4 mg/mL[1] | Solubility can be increased to 30 mg/mL (120.18 mM) by adjusting the pH with NaOH. Sonication is recommended to aid dissolution.[3] |
| DMSO | Insoluble | Using fresh, anhydrous DMSO is crucial as moisture can reduce solubility. |
| Ethanol | Insoluble | |
| 1 eq. NaOH | <6.24 mg/mL | Sonication is recommended. |
Mechanism of Action: GABAB Receptor Antagonism
This compound acts as a competitive antagonist at the GABAB receptor. GABAB receptors are heterodimeric G-protein coupled receptors (GPCRs) composed of GABAB1 and GABAB2 subunits. Upon activation by the endogenous ligand GABA, these receptors couple to inhibitory Gi/Go proteins. This leads to the dissociation of the G-protein into Gα and Gβγ subunits, which in turn modulate downstream effectors.
The primary downstream signaling pathways affected by GABAB receptor activation are:
-
Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: The Gβγ subunit directly activates GIRK channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane.
-
Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit inhibits presynaptic N-type and P/Q-type VGCCs, reducing Ca2+ influx and subsequently decreasing neurotransmitter release.
By blocking the binding of GABA to the GABAB receptor, this compound prevents these downstream signaling events, thereby reducing the inhibitory tone mediated by GABAB receptors.
Signaling Pathway of GABAB Receptor Antagonism by this compound
Caption: GABAB Receptor Signaling and this compound Antagonism.
Experimental Protocols
The following are example protocols for the application of this compound in common research settings. It is recommended to optimize concentrations and incubation times for your specific cell type or experimental model.
In Vitro Application: Brain Slice Electrophysiology
This protocol describes the use of this compound to block GABAB receptor-mediated effects in acute brain slices.
1. Preparation of Artificial Cerebrospinal Fluid (aCSF):
-
Prepare aCSF containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose.
-
Continuously bubble the aCSF with carbogen (95% O2 / 5% CO2) to maintain a pH of 7.4.
2. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) according to your institution's approved animal care protocol.
-
Perfuse the animal transcardially with ice-cold, carbogenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region using a vibratome in ice-cold, carbogenated aCSF.
-
Allow slices to recover in carbogenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Obtain a stable whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity or postsynaptic potentials.
4. Application of this compound:
-
Prepare a stock solution of this compound in water or a suitable solvent.
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 100-500 µM). A 500 µM concentration of this compound has been shown to antagonize the effects of baclofen on GABA release from cortical and spinal slices.
-
Bath-apply the this compound-containing aCSF to the slice.
-
Monitor the electrophysiological response to observe the blockade of GABAB receptor-mediated effects.
In Vivo Application: Intraperitoneal (IP) Injection in Rodents
This protocol provides a general guideline for the intraperitoneal administration of this compound to mice or rats.
1. Preparation of this compound Solution:
-
Dissolve this compound powder in sterile saline (0.9% NaCl). If solubility is an issue, the pH can be adjusted with a small amount of NaOH. Ensure the final solution is sterile-filtered (0.22 µm filter).
-
A typical dosage for in vivo studies in rats is 2 mg/kg.
2. Animal Handling and Injection Procedure:
-
Handle the animal gently to minimize stress.
-
For mice, restrain the animal by scruffing the neck and securing the tail. For rats, appropriate two-handed restraint is necessary.
-
Tilt the animal slightly downwards on one side.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the this compound solution slowly. The injection volume should not exceed 10 mL/kg.
3. Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
The timing of behavioral or physiological assessments will depend on the specific experimental design.
Workflow for In Vitro Cell-Based Assays
Caption: General workflow for in vitro cell-based assays using this compound.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound powder and solutions.
-
Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
Disclaimer: These protocols are intended as a guide and may require optimization for your specific experimental conditions. Always adhere to your institution's guidelines for animal care and laboratory safety.
References
Sourcing and Application of High-Purity Phaclofen in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the procurement and application of high-purity Phaclofen, a selective GABA-B receptor antagonist, for neuroscience research. These protocols and notes are intended to assist researchers in designing and executing experiments to investigate the role of GABA-B receptors in various physiological and pathological processes.
Sourcing High-Purity this compound
For reliable and reproducible results in neuroscience research, it is critical to use this compound of high purity. Several reputable suppliers offer research-grade this compound, typically with a purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC).[1] When selecting a supplier, researchers should request a Certificate of Analysis (CoA) for the specific batch to verify its purity and identity.
Table 1: Prominent Suppliers of Research-Grade this compound
| Supplier | Purity Specification | CAS Number | Notes |
| Tocris Bioscience | ≥97% (HPLC)[1] | 114012-12-3 | A well-established supplier for neuroscience reagents, providing detailed technical data.[1] |
| R&D Systems | ≥97% | 114012-12-3 | Offers this compound as a selective GABA-B antagonist. |
| MedchemExpress | 99.98% | 114012-12-3 | Provides high-purity this compound and related compounds for neuroscience research. |
| APExBIO | High Purity | - | Specializes in reagents for neuroscience, including GABA-B receptor antagonists like this compound. |
| Sigma-Aldrich (Merck) | - | - | A large, reputable supplier of research chemicals, likely to offer high-purity this compound. |
Note: Purity levels and availability should be confirmed directly with the supplier for the most current information.
Mechanism of Action: GABA-B Receptor Antagonism
This compound is a phosphonic acid analogue of the GABA-B agonist, baclofen, and acts as a selective antagonist at GABA-B receptors. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. By blocking these receptors, this compound can prevent the inhibitory actions of GABA that are mediated through the GABA-B pathway. This makes it a valuable tool for dissecting the physiological roles of GABA-B receptor signaling in neuronal circuits.
The following diagram illustrates the signaling pathway of GABA-B receptors and the point of intervention by this compound.
Caption: GABA-B receptor signaling pathway and this compound's mechanism of action.
Quantitative Data
The following table summarizes key quantitative data for this compound from various experimental preparations.
Table 2: Quantitative Pharmacological Data for this compound
| Parameter | Value | Preparation | Reference |
| IC50 | 229 µM | [3H]-(-)-baclofen binding in rat cortical membranes | D.R. Hill et al. (1988) |
| IC50 | 76 +/- 13 µM (for (-)-(R)-Phaclofen) | [3H]-(R)-baclofen binding to rat cerebellar membranes | Abbenante et al. (1992) |
| Effective Concentration | 200 µM (for (-)-(R)-Phaclofen) | Antagonizing baclofen action in rat cerebral cortical slices | Abbenante et al. (1992) |
| Effective Concentration | 1 mM | Antagonizing baclofen-potentiated isoprenaline-stimulated cyclic AMP accumulation | D.R. Hill et al. (1988) |
| In Vivo Dose (i.p.) | 2 mg/kg | Antagonism of R(+)-baclofen effects in rat dorsal striatum | MedchemExpress |
| In Vivo Dose (intrathecal) | 100 nmol | Antagonism of baclofen-induced depression of spinal reflexes in rats | MedchemExpress |
Experimental Protocols
This compound is a versatile tool for investigating GABA-B receptor function in a variety of experimental paradigms. Below are detailed protocols for its use in electrophysiology, in vivo microdialysis, and behavioral studies.
In Vitro Electrophysiology: Brain Slice Recordings
This protocol describes the use of this compound to block GABA-B receptor-mediated inhibitory postsynaptic potentials (IPSPs) in brain slices.
Materials:
-
High-purity this compound
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation setup (vibratome, microscope)
-
Electrophysiology recording rig (amplifier, digitizer, micromanipulators)
-
Recording and stimulating electrodes
Protocol:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus, neocortex) using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate. Obtain whole-cell patch-clamp or extracellular field potential recordings from neurons of interest.
-
Baseline Recording: Record baseline synaptic responses, including fast GABA-A receptor-mediated IPSPs and slow GABA-B receptor-mediated IPSPs. Slow IPSPs can be evoked by high-frequency stimulation of afferent pathways.
-
This compound Application: Prepare a stock solution of this compound in water or a suitable solvent. Dilute the stock solution in aCSF to the desired final concentration (e.g., 100-500 µM). Bath-apply the this compound-containing aCSF to the slice.
-
Post-Phaclofen Recording: After a stable effect is observed (typically 10-15 minutes), record synaptic responses again. A reduction or complete block of the slow IPSP component indicates successful antagonism of GABA-B receptors.
-
Washout: Perfuse the slice with normal aCSF to wash out the this compound and observe any recovery of the slow IPSP.
Caption: Experimental workflow for in vitro electrophysiology with this compound.
In Vivo Microdialysis
This protocol outlines the use of this compound to investigate the role of GABA-B receptors in modulating neurotransmitter release in a specific brain region of an anesthetized or freely moving animal.
Materials:
-
High-purity this compound
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Microdialysis probes and surgical implantation equipment
-
Syringe pump and fraction collector
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)
Protocol:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula targeting the brain region of interest in an anesthetized animal. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate for at least 1-2 hours.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of the neurotransmitter of interest (e.g., dopamine, glutamate).
-
This compound Administration: this compound can be administered systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For reverse dialysis, dissolve this compound in the aCSF to the desired concentration.
-
Post-Administration Sample Collection: Continue to collect dialysate samples to measure changes in neurotransmitter levels following this compound administration.
-
Data Analysis: Analyze the dialysate samples using a suitable analytical method and express the results as a percentage of the baseline neurotransmitter concentration.
Caption: Experimental workflow for in vivo microdialysis with this compound.
Behavioral Studies
This protocol provides a general framework for using this compound to assess the involvement of GABA-B receptors in specific behaviors.
Materials:
-
High-purity this compound
-
Vehicle solution (e.g., saline)
-
Apparatus for the specific behavioral test (e.g., open field for locomotion, elevated plus maze for anxiety)
-
Animal subjects (e.g., rats, mice)
Protocol:
-
Animal Habituation: Habituate the animals to the experimental room and testing apparatus to reduce novelty-induced stress.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration for injection.
-
Drug Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular injection) at a specific time before the behavioral test.
-
Behavioral Testing: At the designated time after injection, place the animal in the testing apparatus and record the relevant behavioral parameters. For example, in an open-field test, record locomotor activity.
-
Data Analysis: Analyze the behavioral data to compare the effects of this compound treatment with the vehicle control group. Statistical analysis should be used to determine the significance of any observed differences.
Caption: Logical flow of a behavioral study using this compound.
Conclusion
High-purity this compound is an indispensable pharmacological tool for elucidating the complex roles of GABA-B receptors in the central nervous system. By carefully selecting a reputable supplier and following well-defined experimental protocols, researchers can obtain reliable and meaningful data to advance our understanding of GABAergic neurotransmission in health and disease.
References
Application Notes and Protocols: Phaclofen in the Study of GABA Release Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The modulation of GABA release is a key mechanism for controlling synaptic inhibition. GABAB receptors, a class of metabotropic G-protein coupled receptors, are critical in this process, particularly as presynaptic autoreceptors that inhibit further GABA release. Phaclofen, a selective GABAB receptor antagonist, is an invaluable pharmacological tool for elucidating the role of these receptors in modulating GABAergic transmission.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in studying the modulation of GABA release.
Chemical Information:
| Property | Value |
| IUPAC Name | [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid |
| Molecular Formula | C₉H₁₃ClNO₃P |
| Molecular Weight | 249.63 g/mol |
| Solubility | Soluble in 1M NaOH (50 mg/mL), sparingly soluble in water (4 mg/mL), and poorly soluble in DMSO and ethanol.[3][4] |
Mechanism of Action
This compound acts as a competitive antagonist at GABAB receptors.[1] Presynaptic GABAB autoreceptors are coupled to Gi/o proteins. Activation of these receptors by endogenous GABA initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of voltage-gated calcium channels (CaV) and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The net effect is a reduction in calcium influx into the presynaptic terminal, which subsequently suppresses the release of GABA into the synaptic cleft. By blocking the binding of GABA to these autoreceptors, this compound prevents this negative feedback mechanism, thereby enhancing GABA release, particularly under conditions of high neuronal activity.
Signaling Pathway of Presynaptic GABAB Autoreceptor Inhibition of GABA Release
Caption: Presynaptic GABAB receptor signaling cascade leading to the inhibition of GABA release and its antagonism by this compound.
Data Presentation
In Vitro Efficacy of this compound
| Preparation | Effect of this compound | Concentration | Antagonized Ligand | Reference |
| Rat Cerebellar Membranes | Inhibition of [³H]-(R)-baclofen binding (IC₅₀) | 76 ± 13 µM | [³H]-(R)-baclofen | |
| Rat Cerebral Cortical Slices | Antagonism of baclofen's effect | 200 µM (-)-(R)-phaclofen equipotent to 400 µM (RS)-phaclofen | Baclofen | |
| Rat Cerebral Cortical Slices | Increased spontaneous GABA release | 500 µM | Endogenous GABA | |
| Rat Cerebral Cortical Slices | Antagonized baclofen-induced inhibition of K⁺-evoked GABA release | 500 µM | (-)-baclofen | |
| Rat Neocortical Slices | Increased electrically stimulated [³H]-GABA release (EC₅₀) | 0.3 mmol/L | Endogenous GABA |
In Vivo Applications of this compound
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 2 mg/kg | Fewer neuropeptide Y-like immunoreactive fibers detected in the stimulated cuneate nucleus. | |
| Rat | Subcutaneous (s.c.) | 2 mg/kg | Antagonized the effects of 6 mg/kg R(+) baclofen in the dorsal striatum. | |
| Rat | Intrathecal injection | 100 nmol | Antagonized the depressant effect of baclofen. | |
| Rat | Intracerebroventricular (ICV) | 100 nmol | Did not affect morphine-induced increases in GABA release in the mPFC. |
Experimental Protocols
Protocol 1: In Vitro GABA Release Assay from Brain Slices
This protocol is adapted from studies investigating the effect of this compound on endogenous GABA release from rat cortical slices.
Objective: To measure the effect of this compound on basal and potassium-evoked GABA release from acute brain slices.
Materials:
-
Adult Sprague-Dawley rats
-
Vibratome or tissue chopper
-
Perfusion system with temperature control
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
-
Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂ / 5% CO₂. Composition (in mM): NaCl 124, KCl 3, KH₂PO₄ 1.25, MgSO₄ 2, CaCl₂ 2, NaHCO₃ 26, Glucose 10.
-
High potassium (K⁺) aCSF (e.g., 50 mM KCl, with adjusted NaCl to maintain osmolarity)
-
This compound
-
(-)-Baclofen (optional, for antagonism studies)
-
Gamma-vinyl-GABA (GVG) (optional, to increase tissue GABA stores)
Procedure:
-
Animal Preparation (Optional): To enhance the detectable release of GABA, rats can be pre-treated with GVG (250 mg/kg, i.p.) 18 hours prior to the experiment.
-
Brain Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal slices of the desired brain region (e.g., cerebral cortex) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
GABA Release Assay:
-
Place a brain slice in a superfusion chamber and perfuse with oxygenated aCSF at 37°C at a flow rate of 1 ml/min.
-
Collect baseline samples of the perfusate at regular intervals (e.g., every 5 minutes).
-
To measure evoked release, switch the perfusion to high K⁺ aCSF for a short period (e.g., 2 minutes).
-
To test the effect of this compound, add it to the perfusion medium (e.g., 500 µM) and collect samples.
-
For antagonism studies, first apply the GABAB agonist baclofen (e.g., 10 µM) to inhibit GABA release, and then co-apply this compound to observe the reversal of this inhibition.
-
-
GABA Quantification:
-
Analyze the collected perfusate samples for GABA content using HPLC with pre-column derivatization and fluorescence detection.
-
Express GABA release as a percentage of the baseline release.
-
Experimental Workflow for In Vitro GABA Release Assay
Caption: Workflow for measuring GABA release from brain slices and testing the effect of this compound.
Protocol 2: In Vivo Microdialysis for Measuring Extracellular GABA
This protocol provides a general framework for in vivo microdialysis to assess the effect of this compound on extracellular GABA levels in a specific brain region of an anesthetized or freely moving animal.
Objective: To measure extracellular GABA concentrations in a discrete brain region in vivo following the administration of this compound.
Materials:
-
Adult rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system for GABA analysis
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull with dental cement.
-
-
Microdialysis Procedure:
-
Allow the animal to recover from surgery.
-
Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Collect baseline dialysate samples into vials at regular intervals (e.g., every 20 minutes).
-
Administer this compound via the desired route (e.g., intracerebroventricularly, 100 nmol). Alternatively, this compound can be included in the perfusion fluid for local administration (reverse dialysis).
-
Continue collecting dialysate samples to measure changes in extracellular GABA levels.
-
-
GABA Quantification:
-
Analyze the GABA concentration in the dialysate samples using HPLC.
-
Express the results as a percentage of the baseline GABA concentration.
-
Logical Flow for In Vivo Microdialysis Experiment
References
Troubleshooting & Optimization
Technical Support Center: Phaclofen Stock Solutions
This guide provides detailed instructions and troubleshooting advice for the preparation of Phaclofen stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For optimal dissolution, it is recommended to use 1 equivalent of sodium hydroxide (NaOH) in an aqueous solution.[1][2][3][4] Solubility in water can be achieved by adjusting the pH with NaOH.[3] this compound is generally considered insoluble in DMSO and ethanol.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C for up to one year. For shorter-term storage, -20°C for up to one month is also acceptable.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If you observe precipitation, gentle warming of the solution to 37°C and sonication in an ultrasonic bath for a short period can help redissolve the compound. It is crucial to ensure the precipitate has completely redissolved before use.
Q4: Can I weigh small amounts of this compound powder directly from the vial?
A4: For small package sizes (e.g., 1 mg, 5 mg), it is generally not recommended to re-weigh the powder as this may lead to loss of material and inaccurate measurements. It is advisable to dissolve the entire contents of the vial to prepare a stock solution of a known concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving. | Incorrect solvent used. | Use 1eq. NaOH or water with pH adjusted by NaOH. Avoid DMSO and ethanol. |
| Insufficient mixing. | Vortex or sonicate the solution to aid dissolution. | |
| Precipitate forms after dilution in aqueous media. | The compound has limited solubility in neutral aqueous buffers. | Gentle warming and sonication can help redissolve the precipitate. Consider preparing the working solution fresh before each experiment. |
| Inconsistent experimental results. | Improper storage of stock solution leading to degradation. | Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles. |
| Inaccurate initial concentration of the stock solution. | For small quantities, dissolve the entire vial content to ensure an accurate starting concentration. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in 1eq. NaOH | <6.24 mg/mL | |
| Solubility in Water | 4 mg/mL | |
| 30 mg/mL (with pH adjustment using NaOH) | ||
| Solubility in DMSO | Insoluble | |
| Solubility in Ethanol | Insoluble | |
| Powder Storage | 3 years at -20°C | |
| Stock Solution Storage (in solvent) | 1 year at -80°C | |
| 1 month at -20°C |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution from 10 mg of this compound powder.
Materials:
-
This compound powder (10 mg)
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required volume of solvent:
-
The molecular weight of this compound is 249.63 g/mol .
-
To prepare a 10 mM (0.01 mol/L) solution from 10 mg (0.01 g) of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.01 g / (0.01 mol/L * 249.63 g/mol ) = 0.0040059 L = 4.0059 mL
-
-
-
Dissolution:
-
Add 4.0059 mL of sterile, nuclease-free water to the vial containing 10 mg of this compound.
-
Add 1 equivalent of 1 M NaOH. To calculate this, first determine the moles of this compound: 0.01 g / 249.63 g/mol = 0.000040059 mol. Therefore, you will need 0.000040059 L or 40.06 µL of 1 M NaOH.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.
-
-
Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
References
Optimizing Phaclofen concentration for effective GABAB blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Phaclofen for GABAB receptor blockade. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective antagonist of the GABAB receptor.[1] It is a phosphonic acid analogue of the GABAB agonist, baclofen.[2] this compound acts as a competitive antagonist, meaning it binds to the same site on the GABAB receptor as the natural ligand, GABA, and the agonist, baclofen, without activating the receptor.[3][4] This reversible binding blocks the inhibitory effects of GABAB receptor activation.[5]
Q2: What is the optimal concentration of this compound to use in my experiment?
The optimal concentration of this compound depends on the specific experimental model. For in vitro studies, concentrations can range from 200 µM to 1 mM to effectively antagonize the effects of GABAB agonists like baclofen. For instance, in rat cerebral cortical slices, 200 µM of (-)-(R)-Phaclofen was shown to be effective. In some preparations, concentrations as high as 500 µM are used to antagonize the effects of baclofen. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound stock solutions?
This compound has limited solubility in standard buffers. To prepare a stock solution, it is recommended to dissolve it in an aqueous solution with the pH adjusted by NaOH. For example, it is soluble to 25 mM in 1eq. NaOH. Once dissolved, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.
Q4: Is this compound selective for GABAB receptors?
Yes, this compound is selective for GABAB receptors and does not show significant activity at GABAA receptors. However, it's important to note that some studies have suggested the existence of this compound-insensitive GABAB receptor subtypes.
Q5: Can this compound be used for in vivo studies?
Yes, this compound can be used in in vivo studies. Administration routes include intraperitoneal (i.p.), subcutaneous (s.c.), and intracerebroventricular injections. For example, a dose of 2 mg/kg (i.p.) has been used in rats. However, a significant limitation of this compound is that it does not readily cross the blood-brain barrier. Therefore, for systemic administration targeting the central nervous system, higher doses may be required, or direct administration into the CNS (e.g., intracerebroventricular injection) is often necessary.
Troubleshooting Guide
Problem 1: I am not observing any blockade of the GABAB agonist effect.
-
Insufficient this compound Concentration: The concentration of this compound may be too low to effectively compete with the agonist.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound required to antagonize the specific concentration of the GABAB agonist you are using. Concentrations up to 1 mM have been used in some studies.
-
-
Agonist Concentration is Too High: If the concentration of the GABAB agonist (e.g., baclofen) is too high, it can outcompete this compound for the receptor binding sites.
-
Solution: Reduce the concentration of the agonist used in your experiment.
-
-
This compound Degradation: Improper storage or handling of this compound can lead to its degradation.
-
Solution: Ensure that this compound stock solutions are stored correctly at -20°C or -80°C and that aliquots are used to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Presence of this compound-Insensitive GABAB Receptors: Your experimental system might express GABAB receptor subtypes that are less sensitive to this compound.
-
Solution: Consider using a more potent or different class of GABAB antagonist, such as saclofen or CGP 55845.
-
Problem 2: I am seeing inconsistent or variable results between experiments.
-
Inconsistent Drug Application: The timing and method of this compound and agonist application can affect the results.
-
Solution: Standardize your experimental protocol, including pre-incubation times with this compound before applying the agonist.
-
-
pH of the Experimental Buffer: The pH of your physiological solution can influence the activity of both this compound and the GABAB receptor.
-
Solution: Ensure the pH of your experimental buffer is stable and within the optimal physiological range throughout the experiment.
-
-
Solubility Issues: this compound may not be fully dissolved in your working solution.
-
Solution: Ensure complete dissolution of this compound when preparing your stock and working solutions. Adjusting the pH with NaOH can aid solubility.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design.
Table 1: this compound IC50 Values for GABAB Receptor Binding
| Preparation | Radioligand | IC50 (µM) | Reference |
| Rat Cerebellar Membranes | [3H]-(R)-baclofen | 76 ± 13 | |
| Rat Cortical Membranes | [3H]-(-)-baclofen | 229 |
Table 2: Effective Concentrations of this compound in Functional Assays
| Experimental Model | Agonist | Effective this compound Concentration | Effect | Reference |
| Rat Cerebral Cortical Slices | Baclofen | 200 µM (-)-(R)-Phaclofen | Antagonism of baclofen action | |
| Rat Cerebral Cortical Slices | Baclofen | 400 µM (RS)-Phaclofen | Antagonism of baclofen action | |
| Rat Cortical and Spinal Slices | (-)-baclofen | 500 µM | Antagonism of baclofen-induced inhibition of GABA release | |
| Guinea Pig Ileum and Distal Colon | Baclofen or GABA | Not specified | Reversible antagonism of agonist-induced depression of cholinergic twitch response |
Experimental Protocols
Protocol 1: In Vitro GABAB Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAB receptor using rat cortical membranes.
Materials:
-
Rat cortical tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]-(-)-baclofen (Radioligand)
-
Unlabeled (-)-baclofen (for determining non-specific binding)
-
This compound
-
Scintillation cocktail
-
Glass fiber filters
-
Centrifuge, homogenizer, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh homogenization buffer. Repeat this wash step twice.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of [3H]-(-)-baclofen (e.g., 10 nM).
-
To a subset of tubes, add a high concentration of unlabeled (-)-baclofen (e.g., 100 µM) to determine non-specific binding.
-
To the experimental tubes, add varying concentrations of this compound.
-
Add the prepared membrane suspension to each tube to initiate the binding reaction.
-
Incubate the tubes at room temperature for a specified time (e.g., 30 minutes).
-
-
Termination and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Electrophysiological Recording in Brain Slices
This protocol outlines a general procedure for using this compound in electrophysiological recordings from brain slices to study its effect on synaptic transmission.
Materials:
-
Brain slice preparation setup (vibratome, recording chamber)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording electrodes (patch-clamp or extracellular)
-
Electrophysiology rig (amplifier, digitizer, data acquisition software)
-
This compound
-
GABAB receptor agonist (e.g., baclofen)
Procedure:
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or inhibitory postsynaptic currents, IPSCs).
-
-
Drug Application:
-
Apply the GABAB receptor agonist (e.g., baclofen) to the bath to induce a measurable effect on synaptic transmission (e.g., depression of fEPSPs).
-
After washing out the agonist and allowing the synaptic response to return to baseline, pre-incubate the slice with this compound for a sufficient period (e.g., 10-15 minutes) to allow for receptor binding.
-
Co-apply the GABAB agonist in the continued presence of this compound and record the synaptic response.
-
-
Data Analysis:
-
Measure the amplitude and/or frequency of the synaptic events before, during, and after drug application.
-
Compare the effect of the agonist in the absence and presence of this compound to quantify the degree of antagonism.
-
Visualizations
Caption: GABAB Receptor Signaling Pathway and Site of this compound Action.
Caption: General Experimental Workflow for Testing this compound Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. This compound: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phaclofen Application in Cortical Slices
This technical support center provides troubleshooting guidance for researchers encountering a lack of Phaclofen effect in their cortical slice experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective antagonist of the GABAB receptor.[1] It is the phosphonic acid analogue of the GABAB agonist, baclofen.[2] this compound blocks the inhibitory effects of GABA at the GABAB receptor, which is a G-protein coupled receptor that mediates slow and prolonged inhibitory signals in the central nervous system.[3]
Q2: What is the active stereoisomer of this compound?
The active stereoisomer is (-)-(R)-Phaclofen. The (+)-(S)-Phaclofen isomer is inactive.[2] It is crucial to ensure you are using the correct and active form of the compound for your experiments.
Q3: Does this compound cross the blood-brain barrier?
No, this compound does not cross the blood-brain barrier, which limits its use to in vitro preparations like cortical slices.[1]
Q4: At what concentration is this compound typically effective?
Effective concentrations of this compound in cortical and hippocampal slice preparations typically range from 200 µM to 1 mM.
Troubleshooting Guide
Issue 1: No observable effect of this compound on synaptic transmission.
Q: I've applied this compound to my cortical slices, but I don't see any change in my electrophysiological recordings. What could be wrong?
A: A lack of this compound effect can stem from several factors, ranging from the viability of your slices to the experimental conditions. Here's a step-by-step guide to troubleshoot the issue.
Experimental Protocols
Protocol 1: Acute Cortical Slice Preparation
This protocol is adapted from various sources to maximize slice viability.
-
Anesthesia and Decapitation: Anesthetize the animal (e.g., rodent) according to your institution's approved protocols. Once deeply anesthetized, quickly decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. The composition of a suitable slicing solution is provided in the table below. The speed of this step is critical to prevent ischemic damage.
-
Slicing:
-
Mount the brain on a vibratome stage.
-
Cut coronal or sagittal slices of the desired thickness (typically 300-400 µm).
-
Ensure the vibratome blade is sharp and properly aligned to minimize mechanical damage.
-
-
Recovery:
-
Transfer the slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) heated to 32-34°C and continuously bubbled with 95% O2 / 5% CO2.
-
Allow the slices to recover for at least 30-60 minutes.
-
After the initial recovery period, maintain the slices at room temperature. The lifespan of acute slices is typically 6-12 hours.
-
Protocol 2: this compound Application and Electrophysiological Recording
-
Slice Transfer: Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Baseline Recording: Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 10-20 minutes before applying any drugs.
-
This compound Application:
-
Prepare a stock solution of this compound in water or a suitable solvent.
-
Dilute the stock solution in aCSF to the final desired concentration (e.g., 500 µM).
-
Switch the perfusion to the this compound-containing aCSF.
-
-
Data Acquisition: Record the synaptic activity for a sufficient duration to observe the full effect of the drug.
-
Washout: To confirm the specificity of the effect, switch the perfusion back to the control aCSF and record until the synaptic activity returns to baseline.
Data Presentation
Table 1: Solutions for Cortical Slice Experiments
| Component | Slicing Solution (mM) | aCSF (mM) |
| NMDG or Sucrose | 92 or 210 | - |
| NaCl | - | 124 |
| KCl | 2.5 | 2.5 |
| NaH2PO4 | 1.25 | 1.25 |
| NaHCO3 | 25 | 26 |
| Glucose | 25 | 10 |
| MgSO4 | 10 | 2 |
| CaCl2 | 0.5 | 2 |
| Sodium Pyruvate | 3 | - |
| Myo-inositol | 2 | - |
| Ascorbic Acid | 5 | - |
Note: The use of NMDG or sucrose in the slicing solution helps to reduce excitotoxic damage.
Table 2: this compound Concentrations and Observed Effects
| Concentration | Preparation | Observed Effect | Reference |
| 200 µM | Rat cerebral cortical slices | Antagonized the action of baclofen | |
| 500 µM | Rat cortical and spinal slices | Antagonized the inhibitory effect of (-)-baclofen on K+-evoked GABA release | |
| 1 mM | Rat cortical slices | Antagonized the potentiation of isoprenaline-stimulated cyclic AMP accumulation by (-)-baclofen | |
| 1 mM | Rat hippocampal slice cultures | Reversibly blocked the slow inhibitory postsynaptic potential |
Mandatory Visualizations
Caption: GABAB Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Cortical Slice Electrophysiology.
Caption: Troubleshooting Flowchart for Lack of this compound Effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of cortical slow oscillatory rhythm by GABAB receptors: an in vitro experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Phaclofen in neuronal assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Phaclofen in neuronal assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a selective antagonist of the GABA-B receptor. It is the phosphonic acid derivative of the GABA-B agonist, baclofen.[1][2][3] It is used in research to investigate the physiological roles of GABA-B receptors, both centrally and peripherally.[1][2]
Q2: Is this compound completely selective for the GABA-B receptor?
No, research suggests that this compound is not a highly potent or specific GABA-B receptor antagonist. At higher concentrations, it can exhibit off-target effects that are independent of GABA-B receptor blockade.
Q3: What is the most commonly reported off-target effect of this compound?
The most well-documented off-target effect of this compound is its ability to potentiate forskolin-stimulated cyclic AMP (cAMP) accumulation in neuronal preparations. This effect is contrary to the expected outcome of blocking GABA-B receptors, which are typically coupled to the inhibition of adenylyl cyclase.
Q4: At what concentrations are off-target effects of this compound typically observed?
Off-target effects, such as the potentiation of cAMP accumulation, are generally observed at higher concentrations of this compound, typically around 1 mM. Its affinity for the GABA-B receptor is in the micromolar range.
Q5: Does this compound have any activity at GABA-A receptors?
Studies have shown that this compound is inactive at GABA-A receptors, indicating a degree of selectivity over the other major GABA receptor subtype.
Troubleshooting Guide
This guide addresses specific issues that may arise during neuronal assays involving this compound, potentially due to its off-target effects.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected increase in neuronal excitability or signaling pathway activation (e.g., increased cAMP levels) when attempting to block GABA-B receptors. | At high concentrations (e.g., 1 mM), this compound can potentiate forskolin-stimulated cAMP accumulation, leading to downstream effects independent of GABA-B receptor antagonism. | 1. Concentration Optimization: Determine the lowest effective concentration of this compound for GABA-B antagonism in your specific assay to minimize off-target effects. 2. Alternative Antagonists: Consider using more potent and selective GABA-B antagonists if off-target effects are suspected. 3. Control Experiments: Include control groups to measure the effect of this compound on cAMP levels in the absence of a GABA-B agonist. |
| Inconsistent or weaker than expected antagonism of baclofen-induced effects. | This compound is a relatively low-potency GABA-B antagonist. The observed antagonism can be partial or require high concentrations that also induce off-target effects. | 1. Verify Potency: Confirm the expected potency of this compound in your experimental system using a dose-response curve. 2. Use Positive Controls: Ensure your assay can reliably detect GABA-B antagonism with a known potent antagonist. |
| Variability in experimental results between different batches of this compound or different experimental preparations. | The off-target effects of this compound may be sensitive to subtle variations in experimental conditions or the specific neuronal population being studied. | 1. Standardize Protocols: Maintain strict consistency in all experimental parameters, including drug preparation, incubation times, and cell densities. 2. Characterize Cell System: Be aware of the signaling pathways active in your specific neuronal culture or tissue preparation that might be susceptible to this compound's off-target effects. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's interactions.
Table 1: this compound Binding Affinities and Potencies
| Target | Ligand | Assay Type | Preparation | Value | Reference |
| GABA-B Receptor | [3H]-(-)-baclofen | Radioligand Binding | Rat Cortical Membranes | IC50 = 229 µM | |
| GABA-B Receptor | [3H]-(R)-baclofen | Radioligand Binding | Rat Cerebellar Membranes | IC50 = 76 +/- 13 µM (for (-)-(R)-Phaclofen) | |
| GABA-A Receptor | [3H]-muscimol | Radioligand Binding | Rat Cortical Membranes | Inactive |
Table 2: Concentrations for Observed Off-Target Effects
| Off-Target Effect | Experimental System | This compound Concentration | Observation | Reference |
| Potentiation of forskolin-stimulated cAMP accumulation | Rat Cortical Slices | 1 mM | Potentiation of the forskolin effect |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects of this compound on cAMP Accumulation
This protocol is designed to determine if this compound exhibits off-target effects on cyclic AMP (cAMP) signaling in neuronal cultures.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons)
-
This compound
-
Forskolin
-
GABA-B receptor agonist (e.g., baclofen)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Plate reader compatible with the chosen cAMP assay
Procedure:
-
Cell Plating: Plate neuronal cells at an appropriate density in a multi-well plate and culture until the desired stage of differentiation.
-
Pre-incubation: Replace the culture medium with a serum-free medium and pre-incubate the cells for 15-30 minutes.
-
Drug Treatment:
-
Control Group: Add vehicle control.
-
Forskolin Group: Add a known concentration of forskolin to stimulate adenylyl cyclase.
-
This compound + Forskolin Group: Add this compound at the desired concentration (e.g., 10 µM, 100 µM, 1 mM) followed by forskolin.
-
Baclofen + Forskolin Group: Add a GABA-B agonist (e.g., baclofen) to confirm GABA-B receptor-mediated inhibition of adenylyl cyclase, followed by forskolin.
-
Baclofen + this compound + Forskolin Group: Add this compound, followed by baclofen and then forskolin to test for on-target antagonism.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay on the cell lysates following the manufacturer's protocol.
-
Data Analysis: Quantify the cAMP concentration in each well. A significant increase in cAMP levels in the "this compound + Forskolin Group" compared to the "Forskolin Group" indicates an off-target effect.
Protocol 2: Microelectrophoretic Application of this compound in Brain Slices
This protocol describes the local application of this compound to neurons in a brain slice preparation to assess its effects on synaptic transmission.
Materials:
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Brain slice recording chamber
-
Micromanipulators
-
Glass micropipettes for recording and drug application
-
Electrophysiology recording setup (amplifier, digitizer, software)
-
This compound solution for microelectrophoresis
-
Baclofen solution for microelectrophoresis
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare acute brain slices (e.g., 300-400 µm thick) of the desired region using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Position a recording electrode to obtain extracellular field potentials or whole-cell patch-clamp recordings from a neuron of interest.
-
-
Microelectrophoresis Setup:
-
Fill a multi-barreled glass micropipette with solutions of this compound, baclofen, and a control solution (e.g., saline).
-
Position the tip of the drug-containing micropipette near the recorded neuron using a micromanipulator.
-
-
Baseline Recording: Record baseline synaptic activity (e.g., evoked postsynaptic potentials or currents).
-
Drug Application:
-
Apply baclofen via microelectrophoresis to induce a GABA-B receptor-mediated depression of synaptic transmission.
-
Co-apply this compound with baclofen to observe the antagonism of the baclofen effect.
-
Apply this compound alone to test for any direct effects on synaptic transmission, which could indicate off-target actions.
-
-
Data Analysis: Analyze the changes in synaptic response amplitude and kinetics in the presence of the applied drugs. A reversal of the baclofen-induced depression by this compound indicates on-target GABA-B antagonism. Any effects of this compound alone should be further investigated as potential off-target effects.
Visualizations
Caption: On- and off-target actions of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Baclofen and this compound modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GABAB Receptor Antagonists
Welcome to the technical support center for researchers working with GABAB receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a special focus on understanding the pharmacological properties of Phaclofen.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low potency as a GABAB antagonist in our experiments?
A1: The low potency of this compound is an inherent characteristic of the molecule, primarily due to its chemical structure and its specific interaction with the GABAB receptor binding site.[1][2][3] this compound is the phosphonic acid analogue of the GABAB agonist, Baclofen.[1] Its potency is significantly lower than second-generation antagonists like Saclofen and third-generation antagonists such as CGP 55845. This is reflected in its higher IC50 value, which is often in the high micromolar range.[1]
Several key factors contribute to this compound's low potency:
-
Structural Conformation: The GABAB receptor's orthosteric binding site is located in the Venus Flytrap (VFT) domain of the GABAB1 subunit. Agonist binding induces a conformational change, bringing the two lobes of the VFT domain into a "closed" state, which is necessary for receptor activation. This compound's phosphonic acid group has a tetrahedral geometry that is sterically incompatible with this "closed" conformation. Instead, it favors the "open" or inactive state of the receptor, but with a much lower affinity compared to more potent antagonists.
-
Interaction with Key Amino Acid Residues: High-potency agonists interact with specific residues in both lobes (LB1 and LB2) of the VFT domain. For instance, the residue Tyr250 in LB2 is crucial for agonist binding but does not form significant interactions with this compound. This compound's interaction is primarily with residues in Lobe 1, leading to a weaker overall binding energy.
-
Stereoselectivity: The antagonist activity of this compound resides in the (-)-(R)-enantiomer. The (+)-(S)-enantiomer is largely inactive, so using a racemic mixture will result in an even lower apparent potency.
-
Receptor Subtype and Experimental System: Some studies have shown that recombinant GABAB receptors can exhibit lower sensitivity to this compound compared to native receptors. This suggests that the cellular environment and receptor subunit composition can influence its antagonist activity.
Q2: We are not seeing effective antagonism of Baclofen-induced effects with this compound. What are the possible reasons?
A2: If you are having trouble observing this compound's antagonistic effects, consider the following troubleshooting steps:
-
Concentration: Due to its low potency, this compound often needs to be used at concentrations in the range of 100 µM to 1 mM to effectively antagonize the effects of agonists like Baclofen. Ensure your working concentration is appropriate.
-
Solubility and Stability: this compound can be challenging to dissolve. Ensure it is fully solubilized in your experimental buffer. Sonication may be required. Also, verify the stability of your this compound solution over the course of the experiment.
-
Agonist Concentration: The concentration of the agonist you are trying to antagonize will impact the required concentration of this compound. High concentrations of Baclofen will require higher concentrations of this compound for effective competition.
-
Purity and Stereoisomer: Verify the purity of your this compound stock. As mentioned, the antagonist activity is stereospecific to the (R)-enantiomer.
-
Blood-Brain Barrier Penetration: For in vivo experiments, it's important to note that this compound does not effectively cross the blood-brain barrier. Therefore, systemic administration may not produce central nervous system effects. More potent, centrally active antagonists like CGP 35348 or CGP 55845 are better suited for such studies.
Q3: How does the potency of this compound compare to other GABAB antagonists?
A3: this compound is considered a low-potency antagonist. Newer generations of GABAB antagonists are significantly more potent. The table below provides a comparison of the binding affinities (IC50 values) for several common GABAB antagonists.
Data Presentation
Table 1: Comparison of Binding Affinities of GABAB Receptor Antagonists
| Antagonist | IC50 (µM) | Relative Potency to this compound | Notes |
| This compound | 76 - 229 | 1x | Low potency, does not cross the blood-brain barrier. |
| Saclofen | ~8 | ~10-30x more potent | A more potent derivative of this compound. |
| 2-OH-Saclofen | ~10x more potent than this compound | ~10x more potent | A hydroxylated derivative of Saclofen. |
| CGP 35348 | Micromolar affinity | More potent | Orally active and crosses the blood-brain barrier. |
| CGP 54626 | Nanomolar affinity | High potency | A high-affinity antagonist often used in radioligand binding studies. |
| CGP 55845 | Nanomolar affinity | High potency | A very potent and widely used GABAB antagonist. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABAB Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the GABAB receptor using a radiolabeled antagonist like [3H]-CGP 54626.
Materials:
-
Rat brain membranes (cerebral cortex or cerebellum)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Radioligand: [3H]-CGP 54626 (or other suitable radioligand)
-
Unlabeled Antagonist (for non-specific binding): Baclofen (1 mM) or unlabeled CGP 54626 (1 µM)
-
Test Compounds: this compound and other antagonists at various concentrations
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Filter mats (GF/B or GF/C)
-
Cell harvester and vacuum filtration system
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.2-0.5 mg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of unlabeled antagonist solution, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of test compound solution (at various concentrations), 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filter discs into scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay using Fluorimetric Imaging Plate Reader (FLIPR)
This protocol describes a method to assess the functional antagonist activity of compounds at GABAB receptors expressed in a cell line co-expressing a chimeric G-protein (e.g., Gqi5) that couples receptor activation to intracellular calcium release.
Materials:
-
CHO or HEK293 cells stably co-expressing GABAB1, GABAB2, and a chimeric G-protein (e.g., Gqi5).
-
Cell culture medium and reagents.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
GABAB agonist: Baclofen or GABA.
-
Test Compounds: this compound and other antagonists.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorimetric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the cells into microplates and grow to confluence.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with Fluo-4 AM (typically 2-4 µM in assay buffer) for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test antagonists in assay buffer.
-
Prepare a stock solution of the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
FLIPR Assay:
-
Place the cell plate in the FLIPR instrument.
-
Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Initiate the fluorescence reading and add the agonist solution to all wells.
-
Monitor the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC50 value for each antagonist.
-
Visualizations
References
- 1. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Central Nervous System (CNS) Penetration of Phaclofen
Welcome to the Technical Support Center for Phaclofen. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their in vivo experiments and encountering challenges with its poor penetration into the central nervous system (CNS). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome this critical hurdle.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments with this compound.
Question 1: My systemic administration of this compound is not producing the expected CNS effects. How can I confirm this is a penetration issue?
Answer:
The lack of CNS effects after systemic administration of this compound is most likely due to its poor ability to cross the blood-brain barrier (BBB). This compound is a hydrophilic molecule, a characteristic that significantly limits its passive diffusion into the brain.
Troubleshooting Steps:
-
Literature Confirmation: Numerous studies have established that this compound does not readily cross the BBB.
-
Direct CNS Administration: As a positive control, administer this compound directly into the CNS via intracerebroventricular (ICV) or intrathecal (IT) injection. Observation of the expected pharmacological effects with direct administration strongly suggests that the issue with systemic administration is indeed poor BBB penetration.[1][2]
-
Brain Tissue Analysis: If you have a sensitive analytical method, you can measure the concentration of this compound in brain homogenates and compare it to plasma concentrations after systemic administration. A very low brain-to-plasma concentration ratio would confirm poor CNS penetration.
Question 2: What are the primary strategies to overcome the poor CNS penetration of this compound?
Answer:
There are three main strategies to enhance the delivery of this compound to the CNS:
-
Invasive Administration Routes: Bypassing the BBB by delivering the drug directly to the CNS.
-
Chemical Modification (Prodrug Approach): Modifying the this compound molecule to increase its lipophilicity and facilitate passive diffusion across the BBB.
-
Drug Delivery Systems (Nanoparticles): Encapsulating this compound in a carrier system designed to cross the BBB.
Question 3: I am considering direct CNS administration. What are the key considerations?
Answer:
Direct administration is an effective way to study the central effects of this compound by bypassing the BBB.
Key Considerations:
-
Route of Administration:
-
Intracerebroventricular (ICV) Injection: Delivers this compound into the ventricles, allowing it to distribute throughout the brain via the cerebrospinal fluid (CSF).
-
Intrathecal (IT) Injection: Delivers this compound directly into the spinal subarachnoid space, ideal for studying effects on the spinal cord.[1][2]
-
Microelectrophoresis/Iontophoresis: Allows for highly localized application of this compound to specific neurons or brain regions.[3]
-
-
Surgical Procedure: These methods require stereotaxic surgery for accurate cannula or probe placement.
-
Dosage: Doses for direct CNS administration are significantly lower than for systemic administration and need to be carefully determined.
-
Limitations: These methods are invasive and may not be suitable for all experimental designs, particularly those aiming for therapeutic applications that require a less invasive approach.
Question 4: How can I design a this compound prodrug to improve its CNS penetration?
Answer:
A prodrug is a pharmacologically inactive derivative of a parent drug that, after administration, is converted in the body into the active drug. For this compound, the goal is to create a more lipophilic prodrug that can cross the BBB and then be hydrolyzed by enzymes in the brain to release the active this compound.
Design Strategy:
-
Esterification: The phosphonic acid group of this compound is a primary target for modification. Esterifying this acidic group with a lipophilic alcohol can significantly increase the molecule's overall lipophilicity.
-
Promoieties: The choice of the lipophilic promoiety is crucial. It should be readily cleaved by enzymes present in the brain (e.g., esterases) and should be non-toxic.
Troubleshooting a Prodrug Approach:
-
Stability: The prodrug must be stable enough in the bloodstream to reach the BBB but labile enough to be cleaved in the brain.
-
Enzymatic Cleavage: Ensure that the enzymes required for prodrug conversion are present and active in the target brain tissue.
-
Efflux: Increased lipophilicity can sometimes make a compound a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which would actively pump the prodrug out of the brain. This needs to be evaluated.
Question 5: What is the rationale for using nanoparticles to deliver this compound to the CNS?
Answer:
Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs), can facilitate its transport across the BBB through several mechanisms:
-
Protection from Degradation: Nanoparticles protect the drug from enzymatic degradation in the periphery.
-
Masking Hydrophilicity: The nanoparticle shell can mask the hydrophilic nature of this compound, allowing the particle to interact more favorably with the lipid membranes of the BBB.
-
Receptor-Mediated Transcytosis: The surface of nanoparticles can be functionalized with ligands that bind to specific receptors on the brain endothelial cells, triggering uptake into the brain.
-
Sustained Release: Nanoparticles can be designed for sustained release of the drug within the CNS, prolonging its therapeutic effect.
Troubleshooting Nanoparticle Formulations:
-
Particle Size and Stability: The size and stability of the nanoparticles are critical for their in vivo performance.
-
Drug Loading and Release: Achieving adequate drug loading and a desirable release profile can be challenging.
-
Toxicity: The materials used for the nanoparticles must be biocompatible and non-toxic.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that contribute to its poor CNS penetration?
A1: this compound's poor CNS penetration is primarily due to its high polarity and low lipophilicity, which are a result of the ionizable phosphonic acid and amine groups in its structure. These properties hinder its ability to passively diffuse across the lipid-rich blood-brain barrier.
Q2: Are there any commercially available this compound analogs with better CNS penetration?
A2: While there are other GABA-B receptor antagonists with improved CNS penetration, such as CGP35348, these are structurally distinct from this compound. There are no widely available, direct analogs of this compound that have been optimized for brain penetration.
Q3: How does the efficacy of intrathecally administered this compound compare to systemic administration?
A3: Intrathecal administration of this compound is highly effective in antagonizing the effects of GABA-B agonists in the spinal cord because it bypasses the blood-brain barrier and delivers the drug directly to its site of action. In contrast, systemic administration of this compound shows little to no central effects due to its inability to reach therapeutic concentrations in the CNS.
Q4: What is the mechanism of action of this compound at the GABAB receptor?
A4: this compound is a competitive antagonist at the GABA-B receptor. It binds to the receptor but does not activate it, thereby blocking the inhibitory effects of the endogenous agonist GABA and exogenous agonists like baclofen.
Q5: What are the downstream effects of this compound's antagonism of the GABAB receptor?
A5: By blocking the GABAB receptor, this compound prevents the G-protein-mediated inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium (GIRK) channels, as well as the inhibition of voltage-gated calcium channels. This ultimately leads to a disinhibition of neuronal activity and neurotransmitter release.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | CNS Penetration |
| This compound | 249.63 | -1.3 | 86.6 | 3 | 4 | Poor |
| Baclofen | 213.66 | -1.0 | 63.3 | 2 | 3 | Poor |
| GABA | 103.12 | -3.2 | 63.3 | 2 | 2 | Poor |
| CGP35348 | 225.26 | 1.1 | 77.5 | 2 | 4 | Good |
Note: LogP and Polar Surface Area values are estimates from chemical software and may vary slightly between different prediction algorithms.
Experimental Protocols
Protocol 1: Intrathecal Catheter Implantation and Injection in Rats
This protocol describes the surgical implantation of an intrathecal catheter for direct drug delivery to the spinal cord.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Surgical instruments
-
Dental cement
-
PE-10 tubing (for catheter)
-
Hamilton syringe
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline incision over the cisterna magna.
-
Carefully dissect the neck muscles to expose the atlanto-occipital membrane.
-
Make a small puncture in the membrane with a fine needle.
-
Gently insert a pre-measured length of PE-10 tubing into the subarachnoid space, advancing it caudally to the desired spinal level.
-
Secure the external part of the catheter to the surrounding musculature and skin with sutures and dental cement.
-
Allow the animal to recover for at least 48 hours before drug administration.
-
For injection, gently restrain the animal and connect a Hamilton syringe filled with the this compound solution to the externalized catheter. Infuse the desired volume slowly.
Protocol 2: Synthesis of a this compound Ester Prodrug (General Procedure)
This protocol provides a general method for the esterification of the phosphonic acid group of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, butanol)
-
Thionyl chloride or other activating agent
-
Anhydrous solvent (e.g., dichloromethane)
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Suspend this compound in the anhydrous alcohol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and then reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting ester prodrug by column chromatography on silica gel.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines a method for preparing SLNs encapsulating this compound using a hot homogenization and ultrasonication technique. A similar method has been successfully used for the related drug, baclofen.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Melt the solid lipid by heating it above its melting point.
-
Disperse the this compound in the molten lipid.
-
Separately, heat an aqueous solution of the surfactant to the same temperature.
-
Add the hot aqueous surfactant solution to the molten lipid-drug mixture.
-
Homogenize the mixture at high speed for a few minutes to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Cool the nanoemulsion in an ice bath with gentle stirring to allow the lipid to solidify and form SLNs.
-
Characterize the resulting SLN dispersion for particle size, zeta potential, and drug encapsulation efficiency.
Protocol 4: In Vivo Microdialysis for Measuring Brain Extracellular this compound
This protocol describes the use of in vivo microdialysis to measure the concentration of unbound this compound in the extracellular fluid of a specific brain region in awake, freely moving rats.
Materials:
-
Anesthetic and stereotaxic setup
-
Microdialysis guide cannula and probe
-
Syringe pump and microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
Analytical system (e.g., LC-MS/MS) for this compound quantification
Procedure:
-
Surgically implant a guide cannula into the target brain region of the rat using stereotaxic coordinates. Secure it with dental cement. Allow for a recovery period of at least 48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours.
-
Collect baseline dialysate samples.
-
Administer this compound (or its prodrug/nanoparticle formulation) systemically.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the dialysate samples to determine the concentration of this compound over time using a validated analytical method.
Mandatory Visualizations
Caption: GABAB receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for addressing this compound's poor CNS penetration.
Caption: Logical relationship of the problem and solutions for this compound CNS delivery.
References
- 1. Antagonism of baclofen-induced antinociception by intrathecal administration of this compound or 2-hydroxy-saclofen, but not delta-aminovaleric acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the GABAB antagonist, this compound, on baclofen-induced inhibition of micturition reflex in urethane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phaclofen and Saclofen as GABA-B Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Phaclofen and Saclofen, two prominent antagonists of the GABA-B receptor. The information presented is intended to assist researchers in selecting the appropriate antagonist for their experimental needs and to provide a comprehensive overview of their pharmacological properties.
Introduction to GABA-B Antagonists
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its effects are mediated by two main receptor types: the ionotropic GABA-A receptor and the metabotropic GABA-B receptor. GABA-B receptors are G-protein coupled receptors that, upon activation, lead to a variety of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels. These actions result in a slow and prolonged inhibitory effect on neuronal activity.
GABA-B antagonists, such as this compound and Saclofen, are invaluable tools for studying the physiological and pathological roles of the GABA-B receptor system. They competitively block the binding of GABA and other agonists, thereby preventing receptor activation. This guide focuses on the comparative pharmacology of this compound and Saclofen, two of the earlier-generation GABA-B antagonists.
Quantitative Comparison of Antagonist Potency
The potency of this compound and Saclofen has been evaluated in various experimental systems, primarily through radioligand binding assays and functional assays. The following table summarizes key quantitative data for these compounds.
| Compound | Assay Type | Preparation | Radioligand | Potency (IC50/pA2) | Reference |
| This compound | Radioligand Binding | Rat Cortical Membranes | [3H]-(-)-baclofen | IC50: 229 µM | [1][2] |
| Radioligand Binding | Rat Cerebellar Membranes | [3H]-(-)-baclofen | IC50: 118 µM | [3] | |
| Radioligand Binding | Rat Cerebellar Membranes | [3H]-(R)-baclofen | IC50: 76 ± 13 µM (for (-)-(R)-Phaclofen) | [4] | |
| Functional Assay (Calcium Mobilization) | Rat Isolated Melanotrophs | - | IC50: 120 to 400 µM | [5] | |
| Saclofen | Radioligand Binding | Rat Cerebellar Membranes | --INVALID-LINK---baclofen | IC50: 7.8 µM | |
| Functional Assay (Twitch Contraction) | Guinea Pig Ileum | - | pA2: 5.3 | ||
| 2-Hydroxy-saclofen | Radioligand Binding | Rat Cerebellar Membranes | --INVALID-LINK---baclofen | IC50: 5.1 µM | |
| Functional Assay (Twitch Contraction) | Guinea Pig Ileum | - | pA2: 5.0 | ||
| Functional Assay (Electrophysiology) | Rat Dorso-lateral Septal Neurones | - | pA2: 4.2 |
-
IC50: The half maximal inhibitory concentration, representing the concentration of an antagonist that inhibits the binding of a radioligand or a functional response by 50%. A lower IC50 value indicates higher potency.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates higher potency.
From the data, it is evident that Saclofen and its analog, 2-Hydroxy-saclofen, are significantly more potent than this compound in both binding and functional assays. Saclofen's IC50 values are in the low micromolar range, while this compound's are considerably higher.
GABA-B Receptor Signaling Pathway and Antagonist Action
GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits. Their activation by agonists like GABA or baclofen initiates a signaling cascade through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This compound and Saclofen act by competitively binding to the GABA-B receptor, thereby preventing these downstream effects.
Caption: GABA-B receptor signaling pathway and the inhibitory action of antagonists.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize GABA-B antagonists.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the GABA-B receptor.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Method:
-
Membrane Preparation:
-
Dissect and homogenize brain tissue (e.g., rat cerebral cortex or cerebellum) in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled GABA-B agonist (e.g., [3H]-(-)-baclofen), and varying concentrations of the antagonist (this compound or Saclofen).
-
Include control tubes for total binding (no antagonist) and non-specific binding (a high concentration of a non-radiolabeled agonist).
-
Incubate the mixture at a defined temperature for a specific duration to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to determine the specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay measures the functional consequence of GABA-B receptor antagonism on a key downstream signaling event.
Detailed Method:
-
Cell/Tissue Preparation:
-
Use primary cell cultures (e.g., cortical neurons) or brain slices.
-
Pre-incubate the cells/slices in a buffer containing a phosphodiesterase inhibitor to prevent the breakdown of cAMP.
-
-
Assay Performance:
-
Add the GABA-B antagonist (this compound or Saclofen) at various concentrations.
-
Stimulate adenylyl cyclase with forskolin in the presence of a GABA-B agonist (e.g., baclofen).
-
Incubate for a specific time to allow for cAMP accumulation.
-
-
cAMP Quantification:
-
Lyse the cells/terminate the reaction and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis:
-
Determine the ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the antagonist's potency, often expressed as a pA2 value.
-
Selectivity and Other Considerations
While both this compound and Saclofen are considered selective for the GABA-B receptor over the GABA-A receptor, their overall potency is a critical factor in experimental design. The higher potency of Saclofen allows for its use at lower concentrations, which can reduce the risk of off-target effects. It is also important to note that different stereoisomers of these compounds can exhibit different potencies. For instance, (-)-(R)-Phaclofen is the active enantiomer, while (+)-(S)-phaclofen is largely inactive.
Conclusion
References
- 1. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of baclofen binding to rat cerebellar membranes by this compound, saclofen, 3-aminopropylphosphonic acid and related GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of GABAB antagonists in inhibiting baclofen-induced reductions in cytosolic free Ca concentration in isolated melanotrophs of rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Phaclofen and 2-hydroxy-saclofen as GABA-B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent GABA-B receptor antagonists: Phaclofen and 2-hydroxy-saclofen. The information presented herein is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate antagonist for their experimental needs. This document outlines their respective potencies, mechanisms of action, and the experimental protocols used to determine their efficacy.
Introduction to this compound and 2-hydroxy-saclofen
This compound and 2-hydroxy-saclofen are selective antagonists of the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission in the central and peripheral nervous systems. This compound, a phosphonic acid analogue of the GABA-B agonist baclofen, was the first selective GABA-B antagonist to be discovered.[1] However, its utility in in-vivo central nervous system studies is limited by its inability to cross the blood-brain barrier.[1] 2-hydroxy-saclofen, a sulphonic acid analogue of baclofen, was developed later and has demonstrated higher potency in several experimental models.[2][3] Both compounds are crucial tools for investigating the physiological and pathological roles of GABA-B receptors.
Quantitative Comparison of Efficacy
The relative potency of this compound and 2-hydroxy-saclofen has been evaluated in various in-vitro preparations. The following tables summarize key quantitative data from receptor binding assays and functional studies.
Table 1: Inhibitory Potency (IC50) in GABA-B Receptor Binding Assays
| Compound | Preparation | Radioligand | IC50 (μM) | Reference |
| This compound | Rat Cortical Membranes | [3H]-(-)-baclofen | 229 | [4] |
| Rat Cerebellar Membranes | [3H]-(-)-baclofen | 118 | ||
| Rat Cerebellar Membranes | [3H]-(R)-baclofen | 76 ± 13 | ||
| 2-hydroxy-saclofen | Rat Cerebellar Membranes | [3H]-(-)-baclofen | 5.1 |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand.
Table 2: Antagonist Potency (pA2) in Functional Assays
| Compound | Preparation | Agonist | pA2 Value | Reference |
| This compound | Rat Cortical Slices (potentiation of isoprenaline-stimulated cAMP) | (-)-Baclofen | ~3 (at 1 mM) | |
| 2-hydroxy-saclofen | Guinea Pig Isolated Ileum (twitch contraction) | Baclofen | 5.0 | |
| Guinea Pig Isolated Ileum (twitch contraction) | (RS)-(+/-)-baclofen | 5.2 ± 0.2 | ||
| Rat CA1 Hippocampal Slices (excitatory field potentials) | Baclofen | 4.3 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Mechanism of Action and Signaling Pathway
Both this compound and 2-hydroxy-saclofen act as competitive antagonists at the GABA-B receptor. They bind to the receptor at or near the same site as the endogenous ligand GABA and the agonist baclofen, but they do not activate the receptor. By occupying the binding site, they prevent agonists from binding and initiating the downstream signaling cascade.
The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Upon agonist binding, the receptor couples to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release. This compound and 2-hydroxy-saclofen block these effects by preventing the initial agonist-induced receptor activation.
Experimental Protocols
The following sections provide an overview of the methodologies used in the key experiments cited in this guide.
GABA-B Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the GABA-B receptor in a tissue preparation.
a. Membrane Preparation:
-
Rat cerebral cortex or cerebellum is homogenized in a cold buffer solution (e.g., Tris-HCl).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
b. Binding Reaction:
-
A constant concentration of a radiolabeled GABA-B receptor ligand (e.g., [3H]-(-)-baclofen) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled antagonist (this compound or 2-hydroxy-saclofen) are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., GABA or baclofen).
-
The mixture is incubated to allow binding to reach equilibrium.
c. Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
The concentration of the antagonist that inhibits 50% of the specific binding (IC50) is calculated.
Electrophysiology in Rat Cortical or Hippocampal Slices
This technique measures the effect of antagonists on the physiological responses of neurons in a brain slice preparation.
a. Slice Preparation:
-
A rat is anesthetized and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal slices of the cortex or hippocampus (typically 300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
b. Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Extracellular field potentials or intracellular recordings from individual neurons are made using glass microelectrodes.
-
A stable baseline response is established.
-
A GABA-B agonist (e.g., baclofen) is applied to induce a measurable effect, such as the suppression of synaptic transmission or neuronal firing.
-
The antagonist (this compound or 2-hydroxy-saclofen) is then co-applied with the agonist to determine its ability to reverse the agonist's effect.
c. Data Analysis:
-
The amplitude and/or frequency of the recorded potentials are measured before and after drug application.
-
The concentration of the antagonist required to produce a specific degree of inhibition of the agonist's effect is determined, often to calculate a pA2 value.
Guinea Pig Isolated Ileum Twitch Contraction Assay
This is a classic pharmacological preparation used to assess the functional activity of drugs on smooth muscle contraction.
a. Tissue Preparation:
-
A segment of the ileum is removed from a guinea pig and placed in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
One end of the ileum segment is fixed, and the other is attached to a force transducer to measure isometric contractions.
-
The tissue is allowed to equilibrate under a slight tension.
b. Experimental Procedure:
-
Contractions of the ileum are induced by electrical field stimulation, which causes the release of acetylcholine from enteric neurons.
-
A GABA-B agonist (e.g., baclofen) is added to the organ bath, which inhibits acetylcholine release and thus reduces the amplitude of the twitch contractions.
-
A concentration-response curve for the agonist is established.
-
The antagonist (this compound or 2-hydroxy-saclofen) is then added to the bath, and the agonist concentration-response curve is re-determined in the presence of the antagonist.
c. Data Analysis:
-
The degree to which the antagonist shifts the agonist's concentration-response curve to the right is measured.
-
This shift is used to calculate the pA2 value, providing a quantitative measure of the antagonist's potency.
Conclusion
The experimental data consistently demonstrate that 2-hydroxy-saclofen is a more potent GABA-B receptor antagonist than this compound . In receptor binding studies, 2-hydroxy-saclofen exhibits a significantly lower IC50 value, indicating a higher affinity for the GABA-B receptor. Functional assays, such as the guinea pig ileum twitch contraction and electrophysiological recordings in brain slices, corroborate these findings, with 2-hydroxy-saclofen displaying a higher pA2 value.
The choice between these two antagonists will depend on the specific experimental design. For in-vitro studies where potency is a primary concern, 2-hydroxy-saclofen is the superior choice. This compound, while less potent, remains a valuable tool as one of the first selective GABA-B antagonists discovered and can be used in peripheral preparations or where direct comparison with historical data is required. Researchers should also consider the stereoselectivity of these compounds, as the (R)-enantiomer of this compound and the (S)-enantiomer of 2-hydroxy-saclofen are the active forms.
References
- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Phaclofen's In Vivo Antagonist Activity at GABA-B Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antagonist activity of Phaclofen with other key GABA-B receptor antagonists. The data presented is compiled from various preclinical studies, offering insights into its efficacy and pharmacological profile in different experimental models. This document is intended to assist researchers in the selection of appropriate pharmacological tools for their studies.
Executive Summary
This compound is a selective antagonist of the GABA-B receptor, the G-protein coupled receptor for the main inhibitory neurotransmitter in the central nervous system, GABA. Its utility has been demonstrated in a variety of in vivo models, where it has been shown to competitively antagonize the effects of the GABA-B agonist, baclofen. This guide will delve into the experimental data validating this compound's antagonist activity and compare its performance with other widely used GABA-B antagonists such as CGP-35348 and 2-hydroxysaclofen.
Comparative In Vivo Efficacy of GABA-B Antagonists
The following tables summarize the quantitative data from several key in vivo studies, comparing the antagonist effects of this compound and its alternatives on baclofen-induced physiological and behavioral changes.
Table 1: Antagonism of Baclofen-Induced Antinociception in Rats
| Antagonist | Administration Route | Baclofen Dose & Route | Antagonist Dose | Outcome | Citation |
| This compound | Intrathecal (i.t.) | 0.1-1 nmol (i.t.) | 10-100 µg | Dose-dependent rightward shift in baclofen dose-response curve in tail-flick and hot-plate tests. | [1] |
| 2-hydroxysaclofen | Intrathecal (i.t.) | Not specified | 10-30 µg | Antagonized baclofen's antinociceptive effects, but did not produce a parallel rightward shift, suggesting partial agonist activity. | [1] |
| CGP-35348 | Intracerebroventricular (i.c.v.) | Not specified | 0.5-2.5 µg per mouse | Prevented baclofen-induced antinociception. | [2] |
| This compound | Intracerebroventricular (i.c.v.) | Not specified | 50 µg per mouse | Did not modify baclofen-induced antinociception. | [2] |
Table 2: Antagonism of Baclofen-Induced Effects in Epilepsy Models in Rats
| Antagonist | Administration Route | Baclofen-Induced Effect | Antagonist Dose | Outcome | Citation |
| This compound | Intracortical | Polyspike-and-wave discharges | Not specified | Suppressed polyspike-and-wave patterns. | [3] |
| CGP-35348 | Systemic | Single spike-and-wave and polyspike-and-wave discharges | Not specified | Inhibited both patterns of paroxysmal discharges. |
Table 3: Antagonism of Other Baclofen-Induced Effects
| Antagonist | Animal Model | Baclofen-Induced Effect | Antagonist Dose & Route | Outcome | Citation |
| This compound | Rat | Inhibition of micturition reflex | 200 nmol (i.t.) | Blocked the inhibitory effect of intrathecal baclofen. | |
| This compound | Cat | Suppression of visually evoked responses | Not specified | Reversibly antagonized the suppression. | |
| This compound | Rat | Sedation (loss of righting reflex) | 100 µg (i.c.v.) | Counteracted the loss of righting reflex. | |
| This compound | Rat | Spinal reflex suppression | 100 nmol (i.t.) | Antagonized the depressant effect of baclofen on H-reflexes. | |
| CGP-35348 | Mouse | Hypothermia | 300 mg/kg (i.p.) | Abolished baclofen-induced hypothermia. | |
| CGP-35348 | Mouse | Reduced locomotor activity | 400 mg/kg (i.p.) | Antagonized the decrease in locomotor activity. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and extension of these findings.
Antinociception Studies (Tail-Flick and Hot-Plate Tests)
Objective: To assess the ability of a GABA-B antagonist to reverse the analgesic effects of baclofen.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Baseline Measurement: Determine the baseline nociceptive threshold for each animal using a tail-flick apparatus or a hot-plate analgesia meter.
-
Drug Administration:
-
Administer the GABA-B antagonist (e.g., this compound) via the desired route (e.g., intrathecal injection).
-
After a specified pretreatment time, administer the GABA-B agonist, baclofen, via the same or a different route.
-
-
Nociceptive Testing: At various time points after baclofen administration, re-measure the nociceptive threshold.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) and compare the dose-response curves of baclofen in the presence and absence of the antagonist. A rightward shift in the dose-response curve indicates competitive antagonism.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of GABA-B receptor modulation on extracellular neurotransmitter levels in a specific brain region.
Animal Model: Male Wistar rats.
Procedure:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Secure the cannula with dental cement. Allow for a recovery period of at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer the GABA-B antagonist (e.g., this compound) systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). Subsequently, administer the GABA-B agonist (e.g., baclofen).
-
Sample Collection: Continue collecting dialysate samples throughout the experiment.
-
Neurochemical Analysis: Analyze the concentration of neurotransmitters (e.g., GABA, glutamate) in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GABA-B receptor signaling pathway and a typical experimental workflow for validating antagonist activity in vivo.
References
- 1. Antagonism of baclofen-induced antinociception by intrathecal administration of this compound or 2-hydroxy-saclofen, but not delta-aminovaleric acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of GABAB receptor antagonists on two models of focal epileptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phaclofen and Delta-Aminovaleric Acid as GABA-B Receptor Antagonists
In the landscape of neuroscience research and drug development, the meticulous characterization of receptor antagonists is paramount for elucidating physiological pathways and identifying potential therapeutic agents. This guide provides a comprehensive comparison of two notable antagonists of the γ-aminobutyric acid type B (GABA-B) receptor: Phaclofen and delta-aminovaleric acid (δ-AVA). This analysis is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Pharmacological Profile: A Head-to-Head Comparison
This compound and δ-AVA have both been investigated for their ability to antagonize the effects of agonists at the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory signals in the central nervous system[1]. However, experimental data reveals significant differences in their potency, specificity, and functional activity.
Receptor Binding Affinity
Binding assays are crucial for determining the affinity of a ligand for its receptor. In competitive binding assays using [3H]-(-)-baclofen, a GABA-B agonist, δ-AVA demonstrated a markedly higher affinity for the GABA-B receptor compared to this compound.
| Compound | IC50 (µM) at GABA-B Receptor | Reference |
| delta-Aminovaleric Acid (δ-AVA) | 11.7 | [2] |
| This compound | 229 | [2] |
Table 1: Comparative binding affinities of δ-AVA and this compound at the GABA-B receptor. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand.
The data clearly indicates that δ-AVA is approximately 20-fold more potent than this compound in displacing a known agonist from the GABA-B receptor binding site[2]. It is also important to note that while this compound and other phosphonic acid analogues show selectivity for GABA-B receptors over GABA-A receptors, δ-AVA exhibits comparable potency at both receptor types, highlighting a lack of specificity[2].
Functional Antagonism
Functional assays provide insights into the ability of a compound to modulate receptor activity in a cellular context. Studies examining the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation, a downstream effect of GABA-B receptor activation, have revealed contrasting activities for this compound and δ-AVA.
| Compound (at 1 mM) | Effect on (-)-Baclofen-Induced Inhibition of cAMP Accumulation | Effect on Isoprenaline-Stimulated cAMP Accumulation | Reference |
| This compound | Inactive, but potentiated the forskolin effect | Antagonized (-)-baclofen potentiation | |
| delta-Aminovaleric Acid (δ-AVA) | Failed to antagonize; mimicked baclofen | Weak antagonist; potentiated basal cAMP accumulation |
Table 2: Functional effects of this compound and δ-AVA on cAMP accumulation. These experiments assess the ability of the compounds to counteract the effects of the GABA-B agonist, (-)-baclofen.
GABA-B Receptor Signaling Pathway
Understanding the mechanism of action of these antagonists requires a clear picture of the GABA-B receptor signaling cascade. GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits and couple to pertussis toxin-sensitive Gi/o proteins. Upon activation by an agonist like GABA or baclofen, the G-protein dissociates into its Gα and Gβγ subunits, initiating downstream signaling events.
References
Phaclofen: A Comparative Analysis of its Selectivity for GABAB over GABAA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Phaclofen for the γ-aminobutyric acid (GABA) type B (GABAB) receptor over the GABA type A (GABAA) receptor. The information presented is supported by experimental data to offer a clear perspective on this compound's pharmacological activity.
Quantitative Selectivity Profile
This compound demonstrates a significant selective antagonist activity at GABAB receptors with negligible action at GABAA receptors. This selectivity is evident from radioligand binding assays, which are standard in vitro techniques to determine the affinity of a compound for a specific receptor.
The inhibitory potency of this compound is quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor.
| Compound | Receptor | IC50 (µM) | Radioligand Used | Tissue Source |
| This compound | GABAB | 229[1][2] | [3H]-(-)-baclofen | Rat cortical membranes |
| (-)-(R)-Phaclofen | GABAB | 76 ± 13[3] | [3H]-(R)-baclofen | Rat cerebellar membranes |
| (+)-(S)-Phaclofen | GABAB | > 1000[3] | [3H]-(R)-baclofen | Rat cerebellar membranes |
| This compound | GABAA | Inactive[1] | [3H]-muscimol | Rat cortical membranes |
Key Observations:
-
This compound displays micromolar affinity for the GABAB receptor.
-
The antagonist activity resides in the (-)-(R)-enantiomer of this compound, which is significantly more potent than the racemic mixture. The (+)-(S)-enantiomer is largely inactive.
-
In contrast, this compound is reported to be inactive at GABAA receptors, indicating a high degree of selectivity for the GABAB receptor subtype.
Experimental Protocols
The data presented in this guide are primarily derived from competitive radioligand binding assays. These experiments are fundamental in pharmacology for characterizing the interaction of a ligand with its receptor.
Radioligand Binding Assay for GABAB Receptor Affinity
This assay determines the ability of a test compound (this compound) to displace a radiolabeled GABAB receptor agonist ([3H]-(-)-baclofen) from its binding site.
Methodology:
-
Tissue Preparation: Crude synaptic membranes are prepared from rat cerebral cortex or cerebellum.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand ([3H]-(-)-baclofen) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by filtration or centrifugation.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the concentration-response curve.
Radioligand Binding Assay for GABAA Receptor Affinity
A similar principle is applied to assess the affinity of this compound for the GABAA receptor, using a radiolabeled GABAA receptor agonist.
Methodology:
-
Tissue Preparation: Crude synaptic membranes are prepared from rat cerebral cortex.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand ([3H]-muscimol) and varying concentrations of this compound.
-
Separation and Quantification: As described for the GABAB receptor assay.
-
Data Analysis: The effect of this compound on the specific binding of [3H]-muscimol is determined. The reported "inactive" status indicates that even at high concentrations, this compound does not significantly displace the radioligand from the GABAA receptor.
Signaling Pathways
To understand the functional implications of this compound's selectivity, it is essential to consider the distinct signaling mechanisms of GABAA and GABAB receptors.
GABAB Receptor Signaling Pathway
GABAB receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.
Caption: GABAB Receptor Signaling Cascade.
GABAA Receptor Signaling Pathway
GABAA receptors are ionotropic receptors that form a chloride ion channel. Their activation leads to rapid inhibitory postsynaptic potentials.
Caption: GABAA Receptor Signaling Mechanism.
Experimental Workflow for Determining Receptor Selectivity
The logical flow of experiments to determine the selectivity profile of a compound like this compound is illustrated below.
References
- 1. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Phaclofen: A Comparative Analysis of its Cross-Reactivity with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phaclofen's interaction with various neurotransmitter receptors, with a focus on its selectivity profile. The information is supported by experimental data and detailed methodologies to assist researchers in their understanding and application of this compound.
This compound, a phosphonic analogue of the GABA_B agonist baclofen, is primarily recognized as a selective antagonist for GABA_B receptors.[1][2][3][4] Understanding its cross-reactivity is crucial for interpreting experimental results and for the development of more specific therapeutic agents. This guide will delve into the binding affinities and functional effects of this compound at its primary target and other major neurotransmitter receptors.
Comparative Binding Affinity of this compound
The following table summarizes the binding affinity of this compound for GABA_B and GABA_A receptors, as determined by radioligand binding assays.
| Receptor | Radioligand | Preparation | This compound IC50 (μM) | Reference |
| GABA_B | [3H]-(-)-baclofen | Rat cortical membranes | 229 | [1] |
| GABA_B | [3H]-(R)-baclofen | Rat cerebellar membranes | 76 ± 13 (for (-)-(R)-Phaclofen) | |
| GABA_A | [3H]-muscimol | Rat cortical membranes | Inactive |
Key Observations:
-
This compound demonstrates a clear selectivity for GABA_B receptors over GABA_A receptors, where it is reported to be inactive.
-
The potency of this compound at GABA_B receptors is in the micromolar range.
-
The stereoisomer (-)-(R)-Phaclofen is the active enantiomer, exhibiting a higher affinity for GABA_B receptors than the racemic mixture, while the (+)-(S)-phaclofen is inactive.
-
It is important to note that some studies have indicated the existence of this compound-insensitive GABA_B receptor subtypes, particularly in recombinant expression systems.
Experimental Protocols
The data presented in this guide is primarily derived from radioligand binding assays. Below is a detailed methodology for a typical competition binding assay used to determine the affinity of a test compound like this compound.
Radioligand Competition Binding Assay
This protocol outlines the steps to determine the inhibitory constant (Ki) of this compound for the GABA_B receptor.
Materials:
-
Biological Sample: Rat cortical or cerebellar membranes.
-
Radioligand: [3H]-(-)-baclofen or [3H]-(R)-baclofen (a known high-affinity GABA_B receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 1 mM GABA).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in the assay buffer to a final protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand, non-specific binding control, and assay buffer.
-
Competition: Radioligand, varying concentrations of this compound, and assay buffer.
-
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GABA_B receptor signaling pathway and the general workflow of a radioligand binding assay.
Caption: GABA_B receptor signaling pathway antagonism by this compound.
Caption: General workflow for a radioligand binding assay.
References
- 1. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phaclofen's Efficacy Across Key Brain Regions
For Immediate Release
A Comprehensive Guide for Neuropharmacology Researchers
This publication provides a detailed comparative analysis of the effects of Phaclofen, a selective GABA-B receptor antagonist, across three critical brain regions: the cerebral cortex, hippocampus, and cerebellum. This guide is intended for researchers, scientists, and drug development professionals investigating GABAergic neurotransmission and related therapeutic targets. The information presented is compiled from preclinical studies and aims to provide a clear, data-driven comparison of this compound's activity.
Quantitative Comparison of this compound's Effects
The following tables summarize the key quantitative data on this compound's action in the cerebral cortex, hippocampus, and cerebellum. These data are derived from various experimental paradigms, and direct comparisons should be made with consideration of the different methodologies employed.
Table 1: this compound Potency in Antagonizing Baclofen-Induced Effects
| Brain Region | Experimental Model | Measured Effect of this compound | Effective Concentration/IC50 | Citation |
| Cerebral Cortex | Rat Cortical Slices | Antagonism of baclofen-induced inhibition of K+-evoked GABA release | 500 µM | [1] |
| Rat Cortical Slices | Antagonism of baclofen's action | 200 µM of (-)-(R)-Phaclofen | [2] | |
| Rat Cortical Membranes | Inhibition of [3H]-(-)-baclofen binding | IC50 = 229 µM | [3] | |
| Hippocampus | Cultured Rat Hippocampal Neurons | Increase in inhibitory postsynaptic current (IPSC) amplitude | 200-500 µM | [4] |
| Cerebellum | Rat Cerebellar Membranes | Inhibition of [3H]-(-)-baclofen binding | IC50 = 118 µM | [5] |
| Rat Cerebellar Membranes | Inhibition of [3H]-(R)-baclofen binding by (-)-(R)-Phaclofen | IC50 = 76 ± 13 µM |
Table 2: In Vivo Effects of this compound
| Brain Region | Animal Model | Administration Route | Dose | Observed Effect | Citation |
| Medial Prefrontal Cortex | Rat | Intracerebroventricular (ICV) | 100 nmol | No significant effect on morphine-induced changes in GABA and glutamate levels | |
| Somatosensory Cortex (Whisker Barrel) | Rat | Iontophoresis | Not specified | Increased weak responses, leading to broader receptive fields |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
Brain Slice Preparation for Electrophysiology
This protocol is adapted from standard methods for obtaining viable brain slices for electrophysiological recordings.
-
Animals: Adult male Sprague-Dawley rats (250-300 g) are commonly used.
-
Anesthesia: Animals are deeply anesthetized, typically with isoflurane or a combination of ketamine/xylazine, following institutional guidelines.
-
Perfusion and Brain Extraction:
-
Once deeply anesthetized, a transcardial perfusion is performed with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) to clear blood and cool the brain. A common aCSF composition (in mM) is: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
The brain is rapidly extracted and placed in ice-cold, oxygenated aCSF.
-
-
Slicing:
-
The brain is mounted on a vibratome stage.
-
Coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., cerebral cortex, hippocampus, cerebellum) are cut in ice-cold, oxygenated aCSF.
-
-
Incubation and Recovery:
-
Slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes to recover.
-
After the initial recovery period, the slices are maintained at room temperature in oxygenated aCSF until used for recording.
-
Whole-Cell Patch-Clamp Recording
This protocol outlines the general procedure for whole-cell patch-clamp recordings from neurons in brain slices.
-
Slice Preparation: Brain slices are prepared as described above.
-
Recording Setup:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at room temperature or a near-physiological temperature.
-
Neurons are visualized using an upright microscope with differential interference contrast (DIC) optics.
-
-
Pipette Preparation: Recording pipettes are pulled from borosilicate glass capillaries and have a resistance of 3-7 MΩ when filled with an intracellular solution. A typical intracellular solution might contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 and osmolarity adjusted to be slightly lower than the aCSF.
-
Recording Procedure:
-
The recording pipette is lowered to the surface of a target neuron, and a gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
Synaptic potentials (IPSPs or EPSPs) are evoked by electrical stimulation of afferent pathways using a bipolar stimulating electrode.
-
-
Drug Application: this compound is bath-applied at the desired concentration by dissolving it in the aCSF. The effects of this compound on synaptic transmission are then recorded and analyzed.
In Vivo Microdialysis
This protocol describes the in vivo microdialysis technique to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Animal Surgery:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., medial prefrontal cortex) using stereotaxic coordinates. The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.
-
The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
-
Drug Administration: this compound can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis). In the study by Ramsheni et al. (2015), 100 nmol of this compound was infused intracerebroventricularly.
-
Sample Analysis: The collected dialysate samples are analyzed to determine the concentration of neurotransmitters of interest (e.g., GABA, glutamate) using techniques such as high-performance liquid chromatography (HPLC).
Conclusion
The provided data indicate that this compound acts as a GABA-B receptor antagonist across the cerebral cortex, hippocampus, and cerebellum, though its potency may vary depending on the specific brain region and the experimental conditions. The IC50 values for inhibiting baclofen binding suggest a potentially higher affinity in the cerebellum compared to the cerebral cortex. However, functional studies in the hippocampus suggest that higher concentrations of this compound are needed to antagonize GABA-B receptor-mediated effects on synaptic transmission. These differences may reflect variations in GABA-B receptor subunit composition, density, or coupling to downstream signaling pathways in these distinct brain areas. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced effects of this compound and other GABA-B receptor modulators in the central nervous system.
References
- 1. Baclofen and this compound modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the presynaptic action of baclofen at inhibitory synapses between cultured rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of baclofen binding to rat cerebellar membranes by this compound, saclofen, 3-aminopropylphosphonic acid and related GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phaclofen and the Newer Generation GABA-B Antagonist CGP 55845
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the first-generation GABA-B receptor antagonist, Phaclofen, and the newer, more potent antagonist, CGP 55845. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of the GABA-B receptor system.
Introduction to GABA-B Receptor Antagonists
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its effects are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors, play a crucial role in modulating synaptic transmission and neuronal excitability. Antagonists of the GABA-B receptor are invaluable pharmacological tools for investigating the physiological and pathological roles of this receptor system. They have potential therapeutic applications in various neurological and psychiatric disorders.
This compound was the first selective GABA-B receptor antagonist to be discovered.[1] While a foundational tool in early GABA-B receptor research, its utility is limited by its low potency and inability to cross the blood-brain barrier. In contrast, CGP 55845 represents a newer generation of GABA-B antagonists characterized by significantly higher potency and systemic activity.[2][3][4][5]
Comparative Pharmacological Data
The following table summarizes the key quantitative parameters for this compound and CGP 55845, highlighting the substantial difference in their potency.
| Parameter | This compound | CGP 55845 | Reference(s) |
| IC50 (GABA-B Receptor Binding) | 76 - 229 µM | 5 - 6 nM | / |
| pKi | - | ~8.35 | |
| IC50 (Baclofen-induced responses) | ~400 µM (rat cerebral cortical slices) | 130 nM (isoproterenol assay) | / |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pKi is the negative logarithm of the Ki value, where Ki is the inhibition constant for a ligand; a higher pKi value indicates a higher binding affinity.
Mechanism of Action and Signaling Pathway
Both this compound and CGP 55845 are competitive antagonists at the GABA-B receptor. They bind to the receptor but do not elicit a biological response, thereby blocking the effects of the endogenous agonist GABA and synthetic agonists like baclofen.
Activation of the GABA-B receptor by an agonist leads to the dissociation of the G-protein into its Gα and Gβγ subunits. These subunits then modulate downstream effectors, including adenylyl cyclase and ion channels. The primary signaling pathways involve the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (GIRK/Kir3) channels and the inhibition of voltage-gated calcium channels (VGCCs).
Below is a diagram illustrating the GABA-B receptor signaling pathway and the point of action for antagonists.
Caption: GABA-B receptor signaling pathway and antagonist action.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GABA-B antagonist performance. Below are representative protocols for key experiments used to characterize and compare these compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the GABA-B receptor.
Objective: To measure the displacement of a radiolabeled ligand from the GABA-B receptor by the unlabeled antagonist (this compound or CGP 55845).
Materials:
-
Rat brain membranes (e.g., from cortex or cerebellum)
-
Radioligand (e.g., [3H]-GABA, [3H]-baclofen, or a high-affinity antagonist radioligand like [3H]-CGP54626)
-
Unlabeled antagonists (this compound, CGP 55845) at various concentrations
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.
-
Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold incubation buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a saturating concentration of a known GABA-B agonist or antagonist.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiology (e.g., Whole-Cell Patch-Clamp)
This technique is used to measure the functional effects of the antagonist on GABA-B receptor-mediated currents in neurons.
Objective: To assess the ability of this compound or CGP 55845 to block the effects of a GABA-B agonist (e.g., baclofen) on postsynaptic currents.
Materials:
-
Brain slices (e.g., hippocampal or cortical) from rats or mice.
-
Artificial cerebrospinal fluid (aCSF)
-
GABA-B agonist (e.g., baclofen)
-
GABA-B antagonists (this compound, CGP 55845)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes
Procedure:
-
Prepare acute brain slices and maintain them in oxygenated aCSF.
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Apply a GABA-B agonist (e.g., baclofen) to the bath to induce an outward current (mediated by GIRK channels) or to inhibit a voltage-gated calcium current.
-
After establishing a stable agonist-induced response, co-apply the antagonist (this compound or CGP 55845) at various concentrations.
-
Measure the reduction in the agonist-induced current in the presence of the antagonist.
-
Construct a concentration-response curve for the antagonist to determine its IC50 value.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the efficacy of GABA-B antagonists.
Caption: General workflow for comparing GABA-B antagonists.
Conclusion
The choice between this compound and CGP 55845 depends critically on the experimental design and objectives.
-
This compound , due to its low potency and poor blood-brain barrier penetration, is primarily of historical interest and may be suitable for certain peripheral or in vitro applications where high concentrations are feasible and central effects are to be avoided.
-
CGP 55845 is the superior choice for most modern research applications. Its high potency and ability to cross the blood-brain barrier make it an effective tool for both in vitro and in vivo studies investigating the role of GABA-B receptors in the central nervous system. Its use allows for more precise pharmacological targeting at physiologically relevant concentrations.
Researchers should carefully consider the significant differences in potency when designing experiments and interpreting results. For any in vivo work requiring central GABA-B receptor antagonism, a newer generation antagonist such as CGP 55845 is strongly recommended.
References
- 1. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. CGP 55845 hydrochloride, GABAB antagonist (CAS 149184-22-5) | Abcam [abcam.com]
- 4. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 5. CGP 55845 HCl | GABAB receptor antagonist | CAS# 149184-22-5 | InvivoChem [invivochem.com]
Reversibility of Phaclofen's Antagonism on Baclofen's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reversible antagonism of baclofen's effects by phaclofen, supported by experimental data. Baclofen, a selective agonist for the G-protein coupled GABA-B receptor, exerts inhibitory effects on neuronal activity, leading to its clinical use as a muscle relaxant and anti-spastic agent. This compound, a competitive antagonist at the same receptor, is instrumental in elucidating the physiological roles of GABA-B receptors. Understanding the reversible nature of this antagonism is crucial for research into GABAergic neurotransmission and the development of novel therapeutics targeting this system.
Data Presentation: Quantitative Analysis of this compound's Antagonism
The reversible and competitive nature of this compound's antagonism of baclofen is demonstrated across various experimental paradigms. The following tables summarize key quantitative data from in vivo and in vitro studies.
Table 1: Antagonism of Baclofen-Induced Antinociception by this compound in Rats
| Parameter | Baclofen Alone | Baclofen + this compound | Reference |
| Baclofen ED50 (Tail-Flick Test) | Not specified | Dose-dependently increased by this compound | [1] |
| Schild Analysis (Tail-Flick & Hot-Plate) | - | Apparent pA2 value: 7.3 ± 0.1; Slope: -0.98 ± 0.14 | [1] |
| Antagonism of Behavioral Response | Delays in response in hot plate and tail flick tests with 2.5-10 mg/kg i.p. baclofen | Dose-dependent antagonism by 50-200 µg i.c.v. This compound | [2] |
A pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve. A slope near -1.0 in a Schild plot is indicative of competitive antagonism.
Table 2: Reversal of Baclofen's Effects on Spinal Reflexes and Neuronal Activity
| Experimental Model | Baclofen Effect | This compound Antagonism | Reference |
| Rat Spinal Hoffmann (H)-reflex | Depression of H-reflex with 2 nmol baclofen | Antagonized by 100 nmol intrathecal this compound in a dose-dependent manner (1-100 nmol) | [3] |
| Cat Spinal Interneurones | Presynaptic reduction of monosynaptic excitation | Reversibly blocked by microelectrophoretically administered this compound | [4] |
| Rat Cortical and Spinal Slices (K+-evoked GABA release) | Inhibition of GABA release (IC50 ≈ 5.2 µM) | Antagonized by 500 µM this compound | |
| Rat Dorsolateral Septal Neurons (Hyperpolarization) | Induces hyperpolarization | Competitively antagonized by this compound |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
In Vivo Antinociception Assessment: Tail-Flick and Hot-Plate Tests in Rats
Objective: To evaluate the antinociceptive effects of baclofen and its antagonism by this compound.
Animals: Male Sprague-Dawley rats.
Drug Administration:
-
Baclofen: Administered intraperitoneally (i.p.) or intrathecally (i.t.).
-
This compound: Administered intracerebroventricularly (i.c.v.) or intrathecally (i.t.).
Procedure:
-
Baseline Latency Measurement: Before drug administration, measure the baseline latency for each rat in the tail-flick and hot-plate tests.
-
Tail-Flick Test:
-
An intense light beam is focused on the ventral surface of the rat's tail.
-
The time taken for the rat to flick its tail away from the heat source is recorded as the tail-flick latency (TFL).
-
A cut-off time is established to prevent tissue damage.
-
-
Hot-Plate Test:
-
The rat is placed on a heated surface maintained at a constant temperature.
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
-
Drug Testing:
-
Administer this compound (or vehicle) at a predetermined time before baclofen (or vehicle).
-
At various time points after baclofen administration, measure the TFL and hot-plate latency.
-
-
Data Analysis:
-
Calculate the maximum possible effect (%MPE) for each animal.
-
Construct dose-response curves for baclofen in the presence and absence of different doses of this compound.
-
Perform a Schild analysis to determine the nature of the antagonism.
-
In Vitro Electrophysiology: Spinal Cord Slice Preparation
Objective: To assess the effects of baclofen and this compound on spinal reflex transmission.
Preparation:
-
Anesthetize and decapitate adult rats.
-
Rapidly remove the spinal cord and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare transverse slices of the lumbar spinal cord using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
Recording:
-
Place a single slice in a recording chamber continuously perfused with oxygenated aCSF.
-
Use a glass microelectrode to stimulate a dorsal root and a suction electrode to record the evoked ventral root potential (Hoffmann reflex or H-reflex).
-
Establish a stable baseline reflex response.
-
Bath-apply baclofen at various concentrations and record the depression of the reflex.
-
Wash out the baclofen to observe recovery of the reflex.
-
Co-apply this compound with baclofen to determine the antagonistic effect.
-
Record changes in the amplitude of the H-reflex.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Antagonism of baclofen-induced antinociception by intrathecal administration of this compound or 2-hydroxy-saclofen, but not delta-aminovaleric acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound antagonizes the antinociceptive but not the sedative effects of (-)-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound antagonizes the depressant effect of baclofen on spinal reflex transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Phaclofen's Competitive Dance at the GABA-B Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phaclofen's performance as a competitive antagonist at the GABA-B receptor, supported by experimental data and detailed methodologies.
This compound, a phosphonic analogue of the GABA-B agonist baclofen, has been instrumental in characterizing the pharmacology of the GABA-B receptor. Extensive research confirms its role as a competitive antagonist, vying with agonists like GABA and baclofen for the same binding site on the receptor. This guide synthesizes key findings from various studies to offer a clear comparison of this compound with other GABA-B antagonists.
Unveiling Competitive Antagonism: The Evidence
The competitive nature of this compound's antagonism is primarily substantiated by two key types of experimental evidence: Schild analysis and radioligand binding assays.
Schild Analysis: This "gold standard" method in pharmacology provides a quantitative measure of antagonism. For a competitive antagonist, a Schild plot should yield a straight line with a slope of 1, and the x-intercept provides the pA2 value, a measure of the antagonist's affinity. Studies have demonstrated that this compound produces a parallel rightward shift in the concentration-response curve of GABA-B agonists without reducing the maximum response, a hallmark of competitive antagonism.
Radioligand Binding Assays: These assays directly measure the ability of an unlabeled compound (like this compound) to displace a radiolabeled ligand that is known to bind to the receptor. The concentration at which 50% of the radioligand is displaced is known as the IC50 value. The structural similarity between the agonist (R)-baclofen and the antagonist (-)-(R)-phaclofen suggests they interact with the GABA-B receptor sites in a similar competitive manner[1].
Quantitative Comparison of GABA-B Antagonists
The following table summarizes the quantitative data from various studies, allowing for a direct comparison of this compound with other notable GABA-B receptor antagonists.
| Antagonist | Assay Type | Species | Tissue/System | Parameter | Value | Reference |
| (-)-(R)-Phaclofen | Radioligand Binding | Rat | Cerebellar membranes | IC50 | 76 ± 13 µM | [1] |
| This compound | Radioligand Binding | Rat | Cortical membranes | IC50 | 229 µM | [2] |
| This compound | Functional Assay (Antinociception) | Rat | Spinal Cord (in vivo) | pA2 | 7.3 | |
| 2-Hydroxy-saclofen | Functional Assay (Ileum) | Guinea Pig | Ileum | pA2 | 5.0 | |
| Saclofen | Functional Assay (Ileum) | Guinea Pig | Ileum | pA2 | 5.3 | [3] |
| CGP 35348 | Radioligand Binding | Rat | Brain | IC50 | 34 µM | [4] |
| SCH 50911 | Radioligand Binding | Rat | Brain | IC50 | 1.1 µM |
Note: IC50 values can vary depending on the experimental conditions, including the radioligand and its concentration. pA2 values provide a more direct measure of antagonist affinity.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (Displacement of 3H-baclofen)
This protocol is a generalized procedure based on common practices in the field.
1. Membrane Preparation:
-
Rat cerebellar or cortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
-
The final pellet is resuspended in the assay buffer, and the protein concentration is determined.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a final volume of assay buffer with:
-
A fixed concentration of the radioligand (e.g., --INVALID-LINK---baclofen).
-
The membrane preparation.
-
A range of concentrations of the competing unlabeled ligand (e.g., this compound or other antagonists).
-
-
"Total binding" is determined in the absence of any competing ligand.
-
"Non-specific binding" is determined in the presence of a saturating concentration of a known GABA-B agonist (e.g., unlabeled baclofen).
-
The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow the binding to reach equilibrium.
3. Termination and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is then measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the competing ligand.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Functional Assay: Inhibition of Forskolin-Stimulated Cyclic AMP (cAMP) Accumulation
This assay measures the functional consequence of GABA-B receptor activation, which is the inhibition of adenylyl cyclase activity.
1. Cell Culture and Preparation:
-
Cells expressing GABA-B receptors (e.g., primary neuronal cultures or cell lines) are cultured in appropriate media.
-
On the day of the experiment, the cells are washed and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
2. Assay Procedure:
-
The cells are then incubated with:
-
Forskolin (a direct activator of adenylyl cyclase) to stimulate cAMP production.
-
A GABA-B receptor agonist (e.g., baclofen) to inhibit the forskolin-stimulated cAMP accumulation.
-
A range of concentrations of the antagonist (e.g., this compound) to determine its ability to reverse the agonist-induced inhibition.
-
-
The incubation is carried out for a specific time at 37°C.
3. cAMP Measurement:
-
The reaction is terminated, and the cells are lysed.
-
The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., based on HTRF, ELISA, or other detection methods).
4. Data Analysis:
-
The data are expressed as the percentage of the forskolin-stimulated cAMP level.
-
The ability of the antagonist to reverse the agonist's inhibitory effect is plotted against the antagonist concentration to determine its potency (e.g., IC50 or pA2 value).
Schild Analysis
1. Experimental Setup:
-
A functional response that is mediated by GABA-B receptors is chosen (e.g., agonist-induced muscle relaxation in an isolated tissue bath, or inhibition of neurotransmitter release).
-
A cumulative concentration-response curve for a GABA-B agonist (e.g., baclofen) is generated in the absence of any antagonist.
2. Antagonist Incubation:
-
The tissue or cell preparation is then incubated with a fixed concentration of the competitive antagonist (e.g., this compound) for a sufficient time to reach equilibrium.
-
A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist.
3. Repetition and Data Collection:
-
Steps 1 and 2 are repeated with several different concentrations of the antagonist.
4. Data Analysis:
-
The dose ratio (DR) is calculated for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.
-
A linear regression is performed on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The pA2 value is determined as the x-intercept of the regression line.
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the GABA-B receptor signaling pathway and the experimental workflow for a Schild analysis.
Caption: GABA-B receptor signaling pathway and the site of this compound's competitive antagonism.
Caption: Workflow for performing a Schild analysis to determine the competitive nature of an antagonist.
References
- 1. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to this compound and saclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to Phaclofen Disposal
For researchers and scientists in the dynamic field of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Phaclofen, a selective GABAB receptor antagonist. Adherence to these protocols is critical for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Precautions
This compound is considered a hazardous substance and should be handled with care.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[2] All personnel handling this compound should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[1] Work in a well-ventilated area and avoid generating dust.[1] In case of a spill, follow the specific cleanup procedures outlined below.
Quantitative Hazard Data
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with any laboratory chemical, must comply with local, state, and federal regulations. The following procedure provides a general framework for safe disposal.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.
2. For Unused or Expired this compound (Solid):
-
Do not dispose of solid this compound down the drain or in regular trash.
-
Place the solid waste in a clearly labeled, sealed container. A heavy-duty plastic bag or a screw-cap container is recommended.
-
The label should include "Hazardous Waste," "this compound," and the approximate quantity.
3. For this compound Solutions:
-
Aqueous solutions of this compound should not be poured down the drain.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should specify the contents, including the concentration of this compound and any other solvents.
4. Spill Cleanup:
-
Minor Spills (Dry):
-
Wear appropriate PPE.
-
Use dry cleanup procedures to avoid generating dust.
-
Carefully sweep or vacuum the spilled material. If using a vacuum, it must be fitted with a HEPA filter.
-
Place the collected residue in a sealed container for disposal as hazardous waste.
-
-
Minor Spills (Wet):
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Scoop the absorbed material into a designated container for hazardous waste disposal.
-
Wash the spill area with a large amount of water, preventing runoff from entering drains.
-
-
Major Spills:
-
Evacuate the area and alert personnel.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed disposal company. Your institution's EHS office will have established procedures for this.
-
Ensure all containers are properly labeled and sealed before collection.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Phaclofen
This guide provides crucial safety and logistical information for laboratory professionals handling Phaclofen. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Core Safety Precaution: Avoid all personal contact with this compound, including inhalation of dust.[1] It is identified as a hazardous substance that can cause skin, eye, and respiratory irritation.[2]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to this compound. The required level of protection increases with the quantity of the substance being handled.
Recommended PPE for Handling this compound
| Quantity | Hand Protection | Body Protection | Respiratory Protection | Eye Protection |
|---|---|---|---|---|
| Up to 500g | Double gloving with nitrile or low-protein, powder-free latex gloves.[1] | Standard laboratory coat.[1] | NIOSH-certified dust respirator.[1] | Chemical safety glasses. |
| Up to 1kg | Double gloving with nitrile or low-protein, powder-free latex gloves. | Disposable, low-permeability coverall with buttoned collar and cuffs. | NIOSH-certified dust respirator. | Chemical safety glasses. |
| Over 1kg / Manufacturing | Double gloving with nitrile or low-protein, powder-free latex gloves. | Disposable, low-permeability coverall and disposable shoe covers. | Air-supplied full body suit may be required for advanced respiratory protection. | Chemical safety goggles or a full-face shield. |
Glove Selection and Use: The suitability and durability of gloves depend on the frequency and duration of contact.
-
Prolonged or Frequent Contact: A glove with a protection class of 5 or higher (breakthrough time > 240 minutes according to EN 374) is recommended.
-
Brief Contact: A glove with a protection class of 3 or higher (breakthrough time > 60 minutes according to EN 374) is recommended.
Always inspect gloves for wear and degradation before use and replace them immediately if contaminated. Hands should be washed thoroughly after removing gloves.
Procedural Guidance
Donning and Doffing of PPE: Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination. The following workflow is recommended for handling hazardous drugs like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
